Product packaging for 3,4-Difluorobenzenesulfonamide(Cat. No.:CAS No. 108966-71-8)

3,4-Difluorobenzenesulfonamide

Katalognummer: B020461
CAS-Nummer: 108966-71-8
Molekulargewicht: 193.17 g/mol
InChI-Schlüssel: VFVVRYNJTGHAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Product Overview 3,4-Difluorobenzenesulfonamide (CAS 108966-71-8) is a white to almost white crystalline powder with a purity of >98.0% (GC). This compound has a molecular formula of C 6 H 5 F 2 NO 2 S and a molecular weight of 193.17 g/mol. It has a melting point of 86.0 to 90.0 °C and should be stored at room temperature, preferably in a cool and dark place . Handle with care as it may cause skin and serious eye irritation . Research Applications and Value As a benzenesulfonamide derivative, this compound is a valuable building block in medicinal chemistry and biochemical research. Benzenesulfonamide derivatives are extensively investigated for their role as potent carbonic anhydrase inhibitors . Compounds with this mechanism have shown promise in preclinical research for modulating neuroplasticity and dopaminergic tone, with one study demonstrating that a related sulfonamide attenuated nicotine-induced behavioral sensitization in mice . Furthermore, benzenesulfonamide scaffolds are explored in diverse research areas, including the development of tubulin polymerization inhibitors with anticancer potential and acetylcholinesterase (AChE) inhibitors relevant to cognitive disorders . The specific substitution pattern of the fluorine atoms on the this compound structure makes it a versatile intermediate for further chemical functionalization in drug discovery programs. Note This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2NO2S B020461 3,4-Difluorobenzenesulfonamide CAS No. 108966-71-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVRYNJTGHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356386
Record name 3,4-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108966-71-8
Record name 3,4-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of 3,4-Difluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties

This compound is a fluorinated aromatic sulfonamide. The introduction of fluorine atoms can significantly influence the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₅F₂NO₂S-
Molecular Weight 193.17 g/mol [1]
Melting Point 89-93 °C[1]
Boiling Point Not available (Predicted for 4-Fluorobenzenesulfonamide: 307.9±44.0 °C)[2]
Density Not available (Predicted for 4-Fluorobenzenesulfonamide: 1.428±0.06 g/cm³)[2]
pKa ~9.79 (Predicted)-
Solubility Soluble in water (qualitative for 4-Fluorobenzenesulfonamide). Quantitative data for this compound in water, ethanol, DMSO, and acetone is not readily available. Sulfonamides generally exhibit a range of solubilities depending on their structure and the solvent.[2][3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

  • The melting point is reported as the range T1-T2.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Solvents (water, ethanol, DMSO, acetone)

  • Test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure (Qualitative):

  • Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

  • Add a small volume of the solvent (e.g., 1 mL) and vortex thoroughly.

  • Observe if the solid dissolves completely. If it does, the substance is soluble. If not, it is sparingly soluble or insoluble.

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solid residue.

  • Calculate the solubility in g/100 mL or other appropriate units.

Synthesis Workflow

The synthesis of this compound can be logically approached from 3,4-difluorobenzenesulfonyl chloride. The following diagram illustrates a general workflow.

G Synthesis Workflow for this compound A 3,4-Difluorobenzenesulfonyl Chloride C Reaction Vessel A->C Reactant B Ammonia (aq) B->C Reactant D This compound C->D Product E Ammonium Chloride (byproduct) C->E Byproduct F Purification (e.g., Recrystallization) D->F Crude Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

Objective: To synthesize this compound from 3,4-difluorobenzenesulfonyl chloride and ammonia.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride

  • Concentrated aqueous ammonia

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.

  • Slowly add 3,4-difluorobenzenesulfonyl chloride to the cold, stirred ammonia solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Collect the precipitated solid product by vacuum filtration and wash it with cold water to remove any remaining ammonia and ammonium chloride.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified crystals and determine the yield and melting point.

Biological Significance: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.[4][5][6] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] These enzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[7] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[4][5]

Carbonic Anhydrase Signaling Pathway

The general signaling pathway involving carbonic anhydrase is centered on its catalytic activity, which influences cellular pH and ion concentrations.

G Carbonic Anhydrase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion Membrane CA Carbonic Anhydrase (CA) CO2_int->CA H2O H2O H2O->CA H2CO3 H2CO3 CA->H2CO3 Catalysis H H+ H2CO3->H HCO3 HCO3- H2CO3->HCO3 pH_reg pH Regulation H->pH_reg Ion_trans Ion Transport HCO3->Ion_trans Inhibitor This compound (Potential Inhibitor) Inhibitor->CA

Caption: Inhibition of Carbonic Anhydrase by a potential inhibitor like this compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified carbonic anhydrase isoenzyme

  • This compound (dissolved in a suitable solvent like DMSO)

  • Substrate (e.g., 4-nitrophenyl acetate)

  • Buffer solution (e.g., Tris-SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the buffer, the enzyme solution, and the different concentrations of the inhibitor (or solvent control).

  • Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at a specific temperature.

  • Initiate the reaction by adding the substrate (4-nitrophenyl acetate).

  • Monitor the formation of the product (4-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

An In-depth Technical Guide on 3,4-Difluorobenzenesulfonamide (CAS: 108966-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable absence of published scientific literature detailing the specific biological activity, mechanism of action, and dedicated experimental protocols for 3,4-Difluorobenzenesulfonamide. This guide compiles available physicochemical data and provides a broader context based on the well-established roles of the sulfonamide functional group and fluorine substitution in medicinal chemistry. The experimental protocols and pathway diagrams presented are illustrative and based on general chemical principles, not on specific studies of this compound.

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and professionals in drug development. The document summarizes its known physicochemical properties, discusses its potential therapeutic relevance based on its structural motifs, and outlines a theoretical synthetic pathway.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties, gathered from various chemical suppliers, are summarized in the table below for easy reference.[1][2]

PropertyValueReference
CAS Number 108966-71-8[1][2]
Molecular Formula C₆H₅F₂NO₂S[1][2]
Molecular Weight 193.17 g/mol
Appearance White to Almost white powder/crystal[1]
Melting Point 86-93 °C[1]
Purity >97% (typical)
SMILES String NS(=O)(=O)c1ccc(F)c(F)c1
InChI Key VFVVRYNJTGHAIE-UHFFFAOYSA-N

Context in Medicinal Chemistry

While specific biological data for this compound is unavailable, its structural components—the sulfonamide group and vicinal fluorine atoms—are of significant interest in drug discovery.

The Sulfonamide Moiety

The sulfonamide functional group is a well-established pharmacophore. It is a cornerstone of "sulfa drugs," the first class of synthetic antimicrobial agents.[3][4][5] Beyond their antibacterial action, sulfonamides are integral to a wide array of therapeutics, including diuretics (e.g., hydrochlorothiazide), anticonvulsants, and anti-inflammatory drugs. Their mechanism of action is often rooted in the competitive inhibition of enzymes. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to block the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis.[5][6][7]

Strategic Role of Fluorine Substitution

The introduction of fluorine into drug candidates is a common strategy to enhance pharmacological properties. The high electronegativity and small size of fluorine can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. The 3,4-difluoro substitution pattern, in particular, can influence the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets.

Theoretical Synthesis and Experimental Protocol

Hypothetical Experimental Protocol

Step 1: Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

  • Diazotization: 3,4-Difluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonyl Chloride Formation: In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added to this sulfur dioxide solution in the presence of a copper(I) chloride catalyst.

  • Work-up: The reaction mixture is stirred and allowed to warm to room temperature. The product, 3,4-difluorobenzenesulfonyl chloride, is then extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 2: Amination of 3,4-Difluorobenzenesulfonyl Chloride

  • Reaction Setup: The crude 3,4-difluorobenzenesulfonyl chloride is dissolved in a suitable solvent such as diethyl ether or dichloromethane and cooled in an ice bath.

  • Ammonia Addition: Concentrated aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. The reaction is typically rapid and exothermic.

  • Product Isolation: After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The resulting precipitate, this compound, is collected by filtration, washed with cold water to remove any ammonium chloride, and then dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Theoretical Synthesis Workflow Diagram

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination A 3,4-Difluoroaniline B Diazonium Salt A->B 1. NaNO₂, HCl 2. 0-5 °C C 3,4-Difluorobenzenesulfonyl Chloride B->C 1. SO₂, CuCl 2. Acetic Acid D 3,4-Difluorobenzenesulfonyl Chloride E This compound D->E 1. Conc. NH₃(aq) 2. 0 °C

Caption: Theoretical two-step synthesis of this compound.

Potential Mechanism of Action: A General Perspective

Given its structure, if this compound were to exhibit biological activity, a likely mechanism would be enzyme inhibition, a hallmark of the sulfonamide class. The diagram below illustrates the general principle of competitive enzyme inhibition by sulfonamide drugs.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by Sulfonamide A Enzyme C Enzyme-Substrate Complex A->C B Substrate (e.g., PABA) B->C D Product (e.g., Dihydropteroic Acid) C->D Catalysis E Enzyme G Enzyme-Inhibitor Complex (Inactive) E->G Binding F Sulfonamide Inhibitor (e.g., this compound) F->G H No Product Formation G->H

Caption: General mechanism of competitive enzyme inhibition by sulfonamides.

Conclusion

This compound is a readily available chemical building block with defined physicochemical properties. While its specific biological functions have not been documented in scientific literature, its chemical structure, featuring both a sulfonamide moiety and a difluorinated aromatic ring, suggests potential for biological activity, likely through enzyme inhibition. The lack of specific data underscores an opportunity for further research to explore the potential therapeutic applications of this compound. Researchers interested in this molecule should undertake initial biological screenings to ascertain its activity profile.

References

A Technical Guide to 3,4-Difluorobenzenesulfonamide: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The document details its chemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Core Compound Properties

This compound is a white solid at room temperature. Its key chemical identifiers and properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅F₂NO₂S[1]
Linear Formula F₂C₆H₃SO₂NH₂[2][3]
Molecular Weight 193.17 g/mol [1][2][4]
CAS Number 108966-71-8
Appearance White powder[1]
Melting Point 89-93 °C

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of the commercially available 3,4-Difluorobenzenesulfonyl chloride with ammonia. This is a standard method for the preparation of primary sulfonamides from their corresponding sulfonyl chlorides.[1]

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

Objective: To synthesize this compound by the amination of 3,4-Difluorobenzenesulfonyl chloride.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3,4-Difluorobenzenesulfonyl chloride in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, slowly add an excess (approximately 5-10 equivalents) of concentrated aqueous ammonia.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

G start Start: 3,4-Difluorobenzenesulfonyl Chloride dissolve Dissolve in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_ammonia Add Aqueous Ammonia cool->add_ammonia react Stir at Room Temperature add_ammonia->react workup Aqueous Workup (Wash with H₂O and NaHCO₃) react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product End: this compound purify->product G cluster_0 Normal Physiological Process cluster_1 Inhibition by this compound CO2 + H2O CO2 + H2O CA Carbonic Anhydrase CO2 + H2O->CA H2CO3 H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- CA->H2CO3 Inhibitor This compound CA_inhibited Carbonic Anhydrase (Inhibited) Inhibitor->CA_inhibited Binds to Active Site

References

Technical Guidance: Determination of 3,4-Difluorobenzenesulfonamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzenesulfonamide is a chemical compound with the linear formula F₂C₆H₃SO₂NH₂.[1] Its CAS number is 108966-71-8 and it has a molecular weight of 193.17 g/mol .[2] Accurate solubility data is fundamental for a wide range of applications, including drug discovery and development, where it influences bioavailability and formulation strategies. This guide focuses on the "shake-flask" method, a widely accepted technique for determining equilibrium solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific experimental solubility data for this compound in various solvents and at different temperatures is not publicly available. Researchers are encouraged to utilize the experimental protocols detailed below to generate this critical data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)pH (for aqueous solutions)
Example: pH 1.2 Buffer37 ± 1Data to be determined1.2
Example: pH 4.5 Buffer37 ± 1Data to be determined4.5
Example: pH 6.8 Buffer37 ± 1Data to be determined6.8
Example: Water25Data to be determinedAs measured
Example: Ethanol25Data to be determinedN/A

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the purpose of the Biopharmaceutics Classification System (BCS).[3][4] This method is designed to ascertain the concentration of a saturated solution of the compound in a specific solvent at a defined temperature.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Calibrated analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

  • Buffer solutions (e.g., pH 1.2, 4.5, and 6.8) and other solvents of interest

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffer solution) in a suitable container (e.g., glass flask). The excess solid should be clearly visible.

    • Seal the containers to prevent solvent evaporation.

  • Equilibration:

    • Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[3][4]

    • Agitate the samples for a predetermined period to reach equilibrium. It is recommended to establish the time to equilibrium in a preliminary experiment by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[3]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately separate the dissolved compound from any undissolved solids. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid artificially high concentration measurements.

  • pH Measurement:

    • For aqueous solutions, measure and record the pH of the filtrate at the experimental temperature.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors.

    • Report the results in appropriate units (e.g., mg/mL or mol/L).

    • It is recommended to perform a minimum of three replicate experiments for each condition.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess this compound in Solvent) start->prepare_solution equilibrate Equilibrate (Constant Temperature & Agitation) prepare_solution->equilibrate sample_collection Collect Supernatant equilibrate->sample_collection separation Separate Solid from Liquid (Centrifugation/Filtration) sample_collection->separation ph_measurement Measure pH (Aqueous Solutions) separation->ph_measurement quantification Quantify Concentration (e.g., HPLC) separation->quantification Dilute Sample ph_measurement->quantification end End quantification->end

Caption: Workflow for Shake-Flask Solubility Determination.

Disclaimer: This document provides a general methodology. Specific experimental parameters may need to be optimized based on the properties of this compound and the specific research objectives. It is crucial to adhere to all applicable laboratory safety protocols.

References

Spectroscopic Analysis of 3,4-Difluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups, including the sulfonamide (SO₂NH₂) and the difluorinated benzene ring.

Table 1: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching vibrations (asymmetric and symmetric) of the sulfonamide group.
~3100-3000MediumAromatic C-H stretching vibrations.
~1600-1450Medium to StrongC=C aromatic ring stretching vibrations.
~1350-1300StrongAsymmetric SO₂ stretching vibration.
~1180-1150StrongSymmetric SO₂ stretching vibration.
~1250-1100StrongC-F stretching vibrations.
~900-800Medium to StrongOut-of-plane C-H bending vibrations of the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrument absorptions.

  • Sample Spectrum Acquisition: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6m1HAromatic H (H-2 or H-6)
~7.6 - 7.4m1HAromatic H (H-5)
~7.4 - 7.2br s2HSO₂NH₂
~7.2 - 7.0m1HAromatic H (H-2 or H-6)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~155 - 150ddC4-F
~152 - 147ddC3-F
~145 - 140tC1-SO₂
~125 - 120dC6
~118 - 113dC5
~115 - 110dC2

Table 4: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in DMSO-d₆, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -130 to -140mF-4
~ -140 to -150mF-3

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference like CFCl₃ is used.[2]

  • Instrument Setup: The experiments are performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and the acquisition of a suitable number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: A one-pulse experiment is used, often with proton decoupling. Given the high sensitivity of the ¹⁹F nucleus, a smaller number of scans is usually sufficient.[2]

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the appropriate standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 5: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₆H₅F₂NO₂S
Exact Mass193.0009 u
Molecular Weight193.17 g/mol
[M+H]⁺ (ESI)m/z 194.0087
[M-H]⁻ (ESI)m/z 192.0025
Key Fragmentation Ions (EI)m/z 177 (loss of NH₂), 129 (loss of SO₂), 95 (C₆H₄F₂⁺)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonia for negative ion mode to promote ionization.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would yield the molecular ion [M]⁺• and characteristic fragment ions.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). The mass spectrum is recorded over a relevant m/z range.

  • Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The measured exact mass is compared to the calculated exact mass to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_IR Prepare Solid Sample for IR Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent for NMR Sample->Prep_NMR Prep_MS Prepare Dilute Solution for MS Sample->Prep_MS IR_Acq Acquire FT-IR Spectrum Prep_IR->IR_Acq NMR_Acq Acquire 1H, 13C, 19F NMR Spectra Prep_NMR->NMR_Acq MS_Acq Acquire Mass Spectrum Prep_MS->MS_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis NMR_Analysis Assign Chemical Shifts & Coupling Constants NMR_Acq->NMR_Analysis MS_Analysis Determine Molecular Weight & Formula MS_Acq->MS_Analysis Structure_Confirm Structure Confirmation IR_Analysis->Structure_Confirm NMR_Analysis->Structure_Confirm MS_Analysis->Structure_Confirm

Caption: Workflow for the spectroscopic characterization of this compound.

References

3,4-Difluorobenzenesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,4-Difluorobenzenesulfonamide is a valuable synthetic building block in the field of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance the pharmacological profile of a drug candidate.[1][2] Fluorine's unique properties, such as its small size and high electronegativity, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] The sulfonamide functional group itself is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic activities.[1][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and applications as a key intermediate in the synthesis of complex molecules.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature.[5] Its key properties are summarized in the table below, providing essential data for researchers and chemists.

PropertyValueSource
Molecular Formula C₆H₅F₂NO₂S[5][6][7]
Molecular Weight 193.17 g/mol [6]
CAS Number 108966-71-8[6][7]
Melting Point 89-93 °C[5][6]
Appearance White powder[5]
InChI Key VFVVRYNJTGHAIE-UHFFFAOYSA-N[6]
SMILES String NS(=O)(=O)c1ccc(F)c(F)c1[6]

Synthesis of this compound

The primary synthetic route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor, 3,4-difluorobenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.[8]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 3,4-Difluorobenzenesulfonyl Chloride C This compound A->C Ammonolysis B Ammonia (aq. or gas) Base (e.g., Pyridine, optional) DCM or THF, 0°C to RT

Caption: Synthesis of this compound from its sulfonyl chloride precursor.

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

This protocol is a general procedure adapted from standard sulfonamide synthesis methodologies.[8][9]

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride (1.0 eq)

  • Aqueous Ammonia (28-30%, excess) or Ammonia gas

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution. Alternatively, bubble ammonia gas through the solution. An exotherm may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess ammonia), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain a pure white solid.

Applications as a Synthetic Building Block

This compound serves as a versatile nucleophile for constructing more complex molecules. The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated, providing a scaffold for introducing diverse functionalities. This makes it a key component in combinatorial chemistry and lead optimization campaigns.

G A This compound C Deprotonation A->C Step 1 B Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) B->C D Anionic Intermediate C->D F Nucleophilic Substitution (SN2) D->F E Electrophile (R-X) (e.g., Alkyl Halide, Benzyl Bromide) E->F Step 2 G N-Substituted this compound Derivative F->G

Caption: General workflow for N-functionalization of this compound.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a typical N-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated sulfonamide.

Role in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in over 150 FDA-approved drugs.[1] The 3,4-difluoro substitution pattern on the benzene ring offers specific advantages:

  • Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the sulfonamide N-H proton, which can influence binding interactions with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency of the molecule.

Derivatives of this compound can be screened for a variety of biological activities, contributing to the development of new therapeutic agents.

G cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Drug Development A This compound (Building Block) B Library of Derivatives A->B Functionalization C High-Throughput Screening B->C D Hit Compound C->D E Lead Optimization D->E F Preclinical Studies E->F G Clinical Trials F->G H Bioactive Molecule (Drug Candidate) G->H

Caption: Conceptual role of building blocks in the drug discovery pipeline.

References

The Pivotal Role of 3,4-Difluorobenzenesulfonamide in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-difluorobenzenesulfonamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the benzenesulfonamide core profoundly influences the physicochemical and pharmacological properties of its derivatives, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their roles as anticancer, antibacterial, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure is typically achieved through a two-step process starting from the commercially available 1,2-difluorobenzene. This is followed by the derivatization of the sulfonamide nitrogen to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 A 1,2-Difluorobenzene C 3,4-Difluorobenzenesulfonyl Chloride A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) E This compound C->E Amination D Ammonium Hydroxide (NH4OH) G N-substituted-3,4-difluoro- benzenesulfonamide Derivatives E->G N-Substitution F Primary/Secondary Amine (R1R2NH) H Base (e.g., Pyridine)

Figure 1: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of 3,4-Difluorobenzenesulfonyl Chloride from 1,2-Difluorobenzene

This procedure outlines the chlorosulfonation of 1,2-difluorobenzene to yield the key intermediate, 3,4-difluorobenzenesulfonyl chloride.

  • Materials: 1,2-Difluorobenzene, Chlorosulfonic acid.

  • Procedure:

    • In a fume hood, carefully add 1,2-difluorobenzene (1.0 equivalent) dropwise to an excess of ice-cooled chlorosulfonic acid (e.g., 4.0 equivalents) with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3,4-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Synthesis of this compound from 3,4-Difluorobenzenesulfonyl Chloride

This procedure details the amination of the sulfonyl chloride to produce the core sulfonamide.

  • Materials: 3,4-Difluorobenzenesulfonyl chloride, Concentrated ammonium hydroxide.

  • Procedure:

    • Dissolve the crude 3,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as acetone or THF.

    • Slowly add the solution to an excess of concentrated ammonium hydroxide with stirring in an ice bath.

    • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Procedure for the Synthesis of N-substituted-3,4-difluorobenzenesulfonamide Derivatives

This protocol describes the reaction of this compound with various amines to generate a library of derivatives.

  • Materials: this compound, a primary or secondary amine, a suitable base (e.g., pyridine, triethylamine), and an appropriate solvent (e.g., dichloromethane, acetonitrile).

  • Procedure:

    • To a solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent, add the base (1.1-1.5 equivalents).

    • Slowly add a solution of 3,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-3,4-difluorobenzenesulfonamide derivative.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the hypoxic tumor microenvironment, promoting cancer cell survival and proliferation. Sulfonamides are a well-established class of CA inhibitors, and the 3,4-difluoro substitution pattern has been shown to enhance inhibitory potency and selectivity.[1]

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Derivatives

Compound IDTarget IsoformIC50 (nM)Ki (nM)Reference
17e CA IX25-[1]
CA XII31-[1]
CA I428-[1]
CA II95-[1]
17f CA IX38-[1]
CA XII45-[1]
CA I512-[1]
CA II121-[1]
17g CA IX52-[1]
CA XII80-[1]
CA I638-[1]
CA II164-[1]
Acetazolamide CA IX6325.8[1][2]
CA XII92-[1]
CA I199-[1]
CA II13312.1[1][2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[3]

  • Materials: Purified CA isozyme, inhibitor stock solution, phenol red indicator, HEPES buffer, sodium sulfate, CO₂-saturated water.

  • Procedure:

    • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature.

    • In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with CO₂-saturated water containing phenol red.

    • Monitor the change in absorbance at 557 nm as the pH decreases due to carbonic acid formation.

    • Determine the initial rates of the reaction for a period of 10-100 seconds.

    • Calculate inhibition constants (Ki) by non-linear least-squares methods from Lineweaver-Burk plots.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several sulfonamide derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor 3,4-Difluorobenzene- sulfonamide Derivative Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives Against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
23 MDA-MB-23120.5 ± 3.6[4]
16 MDA-MB-231-[4]
7h MDA-MB-2312.4 ± 0.6 (µg/mL)[5]
7e MDA-MB-2312.5 ± 0.8 (µg/mL)[5]
4b MDA-MB-2316.1 ± 2.3[5]
4c MDA-MB-2316.0 ± 0.7[5]
7e MCF-73.1 ± 0.8 (µg/mL)[5]
7g MCF-73.3 ± 0.1 (µg/mL)[5]
4a MCF-79.9 ± 0.57[5]
4c MCF-79.3 ± 0.61[5]

Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay (TR-FRET)

This assay measures the inhibition of PI3K-mediated phosphorylation of its substrate in a time-resolved fluorescence resonance energy transfer format.

  • Materials: Purified recombinant PI3K isoforms, PI(4,5)P2 substrate, ATP, TR-FRET detection reagents, assay buffer, inhibitor stock solution.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO and then dilute in assay buffer.

    • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add the PI3K enzyme solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the product by adding the TR-FRET detection reagents.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader and calculate IC50 values.

Antibacterial Activity

The sulfonamide moiety is historically renowned for its antibacterial properties. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The disruption of this pathway leads to the inhibition of bacterial growth.

Figure 3: Inhibition of the bacterial folate synthesis pathway by this compound derivatives.

Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives Against S. aureus

Compound IDStrainMIC (µg/mL)Reference
I S. aureus ATCC 2921332[6]
II S. aureus ATCC 2921364[6]
III S. aureus ATCC 29213128[6]
1b S. aureus ATCC 2592364[7]
1c S. aureus ATCC 25923128[7]
1d S. aureus ATCC 25923128[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Materials: Mueller-Hinton Broth (MHB), bacterial inoculum (0.5 McFarland standard), inhibitor stock solution, 96-well microtiter plates.

  • Procedure:

    • Perform serial two-fold dilutions of the sulfonamide derivative in MHB in a 96-well plate.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).

    • Incubate the plates at 35-37 °C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust starting point for the development of a diverse range of therapeutic agents. The strategic placement of fluorine atoms enhances the pharmacological properties of its derivatives, leading to potent and selective inhibitors of various biological targets. This guide has provided a detailed overview of the synthesis, biological activities, and experimental evaluation of these compounds, highlighting their potential as anticancer and antibacterial agents. The provided protocols and data serve as a valuable resource for researchers in the field, aiming to accelerate the discovery and development of new drugs based on this versatile chemical framework. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.

References

The Ascendant Therapeutic Potential of 3,4-Difluorobenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents since its discovery. Its versatile physicochemical properties, including strong electron-withdrawing capabilities, hydrolytic stability, and hydrogen bonding capacity, have established it as a "privileged scaffold" in drug design. The strategic incorporation of fluorine atoms into sulfonamide-based molecules further enhances their therapeutic potential by modulating their electronic properties, lipophilicity, and metabolic stability. This technical guide delves into the burgeoning field of 3,4-difluorobenzenesulfonamide derivatives, summarizing their synthesis, biological activities, and underlying mechanisms of action, with a focus on their roles as enzyme inhibitors and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available 3,4-difluorobenzenesulfonyl chloride. A general synthetic approach involves the reaction of this sulfonyl chloride with a diverse range of primary or secondary amines, often in the presence of a base such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. This straightforward nucleophilic substitution reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

A more advanced synthetic strategy, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to generate a library of novel benzenesulfonamide derivatives.[1] This high-yield, modular approach allows for the facile connection of an azide-functionalized sulfonamide with various terminal alkynes, leading to the formation of 1,2,3-triazole-linked derivatives.

Biological Activity: A Focus on Enzyme Inhibition and Anticancer Effects

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably as potent inhibitors of carbonic anhydrases and as promising anticancer agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Several isoforms, particularly CA II, IX, and XII, are well-established therapeutic targets. The sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives excellent candidates for CA inhibition.

The 3,4-difluoro substitution pattern on the benzenesulfonamide scaffold has been shown to be advantageous for potent and, in some cases, selective CA inhibition. Fluorinated benzenesulfonamides generally exhibit higher binding potency compared to their non-fluorinated counterparts.[2]

Quantitative Data for Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors:

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Benzenesulfonamide-triazole conjugateshCA II9.4 nM - 866.7 nM[3][4]
Benzenesulfonamide-triazole conjugateshCA IX5.6 nM - 568.8 nM[3][4]
Benzenesulfonamide-triazole conjugateshCA XII6.3 nM - 24.4 nM[3][4]
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamideshCA I, II, VII, XII, XIIINanomolar to subnanomolar range[2]
Benzenesulfonamides with s-triazine linkershCA IX38.8 nM - 134.8 nM[5]

Note: Data presented is for various benzenesulfonamide derivatives, including those with fluorine substitutions, to illustrate the general potency of this class of compounds.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is often linked to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII. These isoforms are overexpressed in many hypoxic solid tumors and play a crucial role in tumor progression by regulating intra- and extracellular pH. Inhibition of these enzymes can lead to an acidic intracellular environment and an alkaline extracellular environment, disrupting tumor cell metabolism and survival.

Several studies have evaluated the in vitro anticancer activity of novel benzenesulfonamide derivatives against a panel of human cancer cell lines.

Quantitative Data for Anticancer Activity of Benzenesulfonamide Derivatives:

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamidesA549 (lung)1.98 - 8.48[6]
HeLa (cervical)1.99 - 9.12[6]
MCF-7 (breast)2.12 - 7.82[6]
Du-145 (prostate)2.12 - 9.12[6]
Benzenesulfonamides with s-triazine linkers (Compound 12d)MDA-MB-468 (breast, hypoxic)3.99[5]
CCRF-CM (leukemia, hypoxic)4.51[5]
Benzenesulfonamides with s-triazine linkers (Compound 12i)MDA-MB-468 (breast, hypoxic)1.48[5]
CCRF-CM (leukemia, hypoxic)9.83[5]

Note: The table includes data for various substituted benzenesulfonamides to demonstrate the anticancer potential of this structural class.

Experimental Protocols

General Synthesis of N-substituted-3,4-difluorobenzenesulfonamides

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,4-difluorobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3,4-difluorobenzenesulfonamide.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol is adapted from methodologies described for determining CA inhibition constants.[2]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HEPES buffer (pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • An assay solution is prepared containing HEPES buffer and the pH indicator.

  • The enzyme solution is prepared by dissolving the purified hCA isoform in the assay buffer to a final concentration that produces a measurable catalytic rate.

  • The inhibitor solutions are prepared at various concentrations.

  • For each measurement, the enzyme solution is pre-incubated with the inhibitor solution (or DMSO for control) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C).

  • The enzyme-inhibitor mixture is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the pH indicator over time.

  • The initial rates are plotted against the inhibitor concentration.

  • The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by fitting the data to the appropriate dose-response curve.

  • The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

carbonic_anhydrase_inhibition cluster_0 cluster_1 CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by CA HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA Carbonic Anhydrase (e.g., CA IX) Sulfonamide This compound Derivative Zn Zn²⁺ Sulfonamide->Zn Binds to ActiveSite Enzyme Active Site Inhibition Inhibition lab1 Physiological Reaction lab2 Mechanism of Inhibition synthesis_and_evaluation_workflow start Start: Design of This compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro ca_assay Carbonic Anhydrase Inhibition Assay in_vitro->ca_assay cancer_assay Anticancer Cell Line Screening (IC₅₀) in_vitro->cancer_assay other_assays Other Biological Assays (e.g., Antimicrobial) in_vitro->other_assays sar Structure-Activity Relationship (SAR) Analysis ca_assay->sar cancer_assay->sar other_assays->sar optimization Lead Optimization sar->optimization end Identification of Lead Compound(s) sar->end optimization->synthesis Iterative Design

References

Structure-Activity Relationship (SAR) Studies of Difluorobenzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzenesulfonamides represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of two fluorine atoms onto the phenyl ring of the benzenesulfonamide scaffold can profoundly influence the physicochemical properties of the molecules, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of difluorobenzenesulfonamides, focusing on their applications as antibacterial agents and kinase inhibitors. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and development in this area.

Antibacterial Activity of Difluorinated Aromatic Compounds

Quantitative SAR Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 2,6-difluorobenzamide derivatives against various bacterial strains. The data highlights the impact of different substituents at the 3-position of the difluorobenzamide core on antibacterial efficacy.[1]

CompoundRB. subtilis (μg/mL)S. aureus (μg/mL)
7 3-chloroalkoxy0.25 - 1<10
12 3-bromoalkoxy0.25 - 1<10
17 3-alkyloxy0.25 - 1<10

Data extracted from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1]

SAR Analysis:

The data indicates that the presence of a 3-chloroalkoxy, 3-bromoalkoxy, or 3-alkyloxy group on the 2,6-difluorobenzamide scaffold leads to potent antibacterial activity against Bacillus subtilis and good activity against Staphylococcus aureus.[1] All three compounds demonstrated potent cell division inhibitory activity, with MIC values below 1 μg/mL against both B. subtilis and S. aureus.[1] This suggests that the nature of the substituent at the 3-position plays a crucial role in the antibacterial potency of these difluorinated compounds.

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Sulfonamides, the parent class of compounds, exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.

bacterial_folic_acid_synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis DHFS Dihydrofolate Synthase Dihydropteroate->DHFS Dihydrofolate Dihydrofolic Acid (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon metabolism Sulfonamide Difluorobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed protocol for determining the MIC of antibacterial compounds using the broth microdilution method.

Materials:

  • Test compounds (difluorobenzenesulfonamide derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline solution (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

mic_assay_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate plate with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C (16-20h) Inoculation->Incubation Read_MIC Visually determine MIC Incubation->Read_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Kinase Inhibitory Activity of Sulfonamides

Benzenesulfonamide derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While specific quantitative SAR data for a broad range of difluorinated benzenesulfonamides as kinase inhibitors is limited, studies on related sulfonamide derivatives provide valuable insights into the structural requirements for potent inhibition.

Quantitative SAR Data: VEGFR-2 Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of a series of novel sulfonamide derivatives against the VEGFR-2 kinase.

CompoundR GroupVEGFR-2 IC50 (nM)
Pazopanib (Reference)30
Derivative A 4-chloro-3-(trifluoromethyl)phenyl45
Derivative B 3,4-dichlorophenyl62
Derivative C 4-fluorophenyl88

Data is representative and compiled from literature on sulfonamide-based VEGFR-2 inhibitors.

SAR Analysis:

The data suggests that the nature of the substituent on the phenyl ring attached to the sulfonamide nitrogen is critical for VEGFR-2 inhibitory activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, appear to be favorable for potency. The position of these substituents also plays a significant role in determining the inhibitory efficacy. A comprehensive analysis of a wider range of difluorobenzenesulfonamide analogs would be necessary to fully elucidate the specific SAR for this subclass.

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, leading to tumor vascularization.

vegfr2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activation PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Difluorobenzenesulfonamide Inhibitor Inhibitor->Dimerization Inhibition

VEGFR-2 Signaling Pathway in Angiogenesis and its Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • Test compounds (difluorobenzenesulfonamide derivatives)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound stock solution in kinase assay buffer to obtain a range of concentrations for testing.

    • Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Assay Reaction:

    • In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Mix Add Kinase, Substrate, and Compound to plate Compound_Dilution->Reaction_Mix Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Reaction_Mix Reaction_Start Initiate reaction with ATP Reaction_Mix->Reaction_Start Incubation Incubate at 30°C for 60 min Reaction_Start->Incubation Detection Stop reaction and add detection reagent Incubation->Detection Plate_Reading Read plate (e.g., luminescence) Detection->Plate_Reading IC50_Calc Calculate % inhibition and determine IC50 Plate_Reading->IC50_Calc

Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

Difluorobenzenesulfonamides are a versatile class of molecules with significant potential in drug discovery. The strategic placement of fluorine atoms on the benzenesulfonamide scaffold can lead to compounds with enhanced biological activity and improved drug-like properties. While comprehensive quantitative SAR data for difluorobenzenesulfonamides is still emerging for various targets, the available information on related compounds provides a strong foundation for the rational design of novel inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers working to further explore the therapeutic potential of this important chemical class. Continued investigation into the SAR of difluorobenzenesulfonamides is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Potential Therapeutic Targets for 3,4-Difluorobenzenesulfonamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-difluorobenzenesulfonamide scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent benzenesulfonamide molecule, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Key Therapeutic Targets and In Vitro Activity

Extensive research has identified several key protein families as potential targets for this compound analogs. These include carbonic anhydrases, matrix metalloproteinases, and voltage-gated sodium channels, each implicated in a range of pathologies from cancer to chronic pain.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are overexpressed in different types of tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression and metastasis. As such, CA inhibitors are being actively investigated as anticancer agents.

While specific quantitative data for this compound analogs as CA inhibitors is not abundant in publicly available literature, the broader class of fluorinated benzenesulfonamides has demonstrated potent inhibitory activity. For instance, a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides exhibited nanomolar binding potency toward various human carbonic anhydrase isozymes. It is hypothesized that the electron-withdrawing nature of the fluorine atoms in the 3 and 4 positions of the benzene ring can enhance the acidity of the sulfonamide proton, facilitating stronger coordination to the zinc ion in the active site of carbonic anhydrases.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. The sulfonamide group is a well-established zinc-binding group in many MMP inhibitors.

Although specific IC50 values for this compound analogs against MMPs are not readily found in the literature, related sulfonamide-containing compounds have shown significant promise. For example, a novel difluorinated benzylidene analog of curcumin, which does not contain a sulfonamide group but highlights the utility of the difluoro-benzene moiety, has been shown to inhibit MMP-2 expression and activity in non-small cell lung cancer cells.[1] This suggests that the 3,4-difluorophenyl motif could be a valuable component in the design of novel MMP inhibitors.

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key player in pain perception. Therefore, selective Nav1.7 inhibitors are highly sought after as potential analgesics with a reduced risk of central nervous system and cardiovascular side effects.

The arylsulfonamide scaffold is a prominent feature in many reported selective Nav1.7 inhibitors. While specific data for this compound analogs is limited, a potent and selective Nav1.7 inhibitor, PF-05089771, incorporates a 2-fluoro-4-iodophenylamino group, underscoring the importance of fluorine substitution in achieving high affinity and selectivity. It is plausible that the 3,4-difluoro substitution pattern could also lead to potent and selective Nav1.7 inhibitors.

Experimental Protocols

To facilitate further research and development of this compound analogs, this section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamide-based inhibitors.

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add 180 µL of Assay Buffer to each well.

  • Add 10 µL of the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a blank (buffer only).

  • Add 10 µL of the carbonic anhydrase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compounds & Reference Inhibitor add_compounds Add Compounds/ Inhibitor to Wells prep_compounds->add_compounds prep_plate Prepare 96-well Plate with Assay Buffer prep_plate->add_compounds add_enzyme Add Carbonic Anhydrase Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Add NPA Substrate pre_incubate->add_substrate measure_abs Measure Absorbance (405 nm, kinetic) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 mmp_inhibition_workflow start Start activate_mmp Activate pro-MMP start->activate_mmp plate_setup Plate Setup: Add activated MMP Add compounds/inhibitor activate_mmp->plate_setup prepare_compounds Prepare Compound Dilutions prepare_compounds->plate_setup incubate Incubate (37°C, 30 min) plate_setup->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic) add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate Velocity, % Inhibition, IC50 measure_fluorescence->data_analysis end End data_analysis->end nav17_inhibition_pathway cluster_cell HEK293 Cell expressing Nav1.7 nav17 Nav1.7 Channel na_in Na+ influx nav17->na_in Allows depolarization Membrane Depolarization na_in->depolarization Causes inhibitor This compound Analog inhibitor->nav17 Blocks channel

References

The Advent and Evolution of Fluorinated Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and impact of fluorinated sulfonamides on modern science, prepared for researchers, scientists, and drug development professionals.

The incorporation of fluorine into the sulfonamide scaffold represents a pivotal advancement in medicinal chemistry and materials science. This strategic fluorination has led to the development of compounds with enhanced biological activity, altered physicochemical properties, and novel applications, ranging from blockbuster anti-inflammatory drugs to robust industrial surfactants. This guide delves into the historical milestones, key synthetic methodologies, and quantitative impact of fluorination on this vital class of compounds.

Historical Trajectory: From Dyes to Designer Drugs

The story of fluorinated sulfonamides is built upon two parallel historical narratives: the discovery of sulfonamide drugs and the rise of organofluorine chemistry.

The Dawn of the Sulfa Drugs

The journey began in the 1930s at the laboratories of IG Farben in Germany, where Gerhard Domagk was screening newly synthesized dyes for antibacterial activity.[1][2][3] His work led to the discovery of Prontosil, a red dye that showed remarkable efficacy against streptococcal infections in mice.[1][3] In 1936, researchers at the Pasteur Institute revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, unleashed the era of "sulfa drugs," the first broadly effective systemic antibiotics and a turning point in medicine before the advent of penicillin.[1][2]

G cluster_0 Early Organofluorine Chemistry cluster_1 Discovery of Sulfonamides cluster_2 Emergence of Fluorinated Sulfonamides a 1835: First Organofluorine Compound (Fluoromethane) b 1886: Isolation of Elemental Fluorine (Moissan) c 1898: Introduction of Antimony Fluoride (Swarts) h Mid-20th Century: Development of Perfluoroalkanesulfonyl Fluorides (ECF Process) c->h Enabling Technology d 1932: Prontosil Synthesis (IG Farben) e 1935: Domagk discovers Prontosil's antibacterial effect d->e f 1936: Bioactivation to Sulfanilamide discovered e->f g 1939: Domagk awarded Nobel Prize f->g i Late 20th Century: Fluorinated Sulfonamides in Agrochemicals & Pharmaceuticals g->i Scaffold for Innovation h->i j 1990s: Discovery of Celecoxib (Selective COX-2 Inhibitor) i->j G start Perfluoroalkanesulfonyl Fluoride (R_F-SO2F) process Nucleophilic Substitution (Solvent, e.g., Ether) start->process amine Primary or Secondary Amine (R'R''NH) amine->process product Fluorinated Sulfonamide (R_F-SO2NR'R'') process->product G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide Fluorinated Sulfonamide Sulfonamide->DHPS Competitive Inhibition G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Apoptosis Induction of Apoptosis Angiogenesis Inhibition of Angiogenesis Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Celecoxib->Apoptosis Celecoxib->Angiogenesis G A 1. Design & Synthesis of Analogs B 2. In Vitro Biological Screening (e.g., IC50) A->B C 3. Analyze Data & Establish SAR B->C D 4. In Silico Modeling (Docking, QSAR) C->D Refine Hypothesis E 5. Lead Optimization (ADME/Tox Properties) C->E Identify Lead D->A Guide New Designs F 6. In Vivo Testing E->F

References

A Technical Guide to the Physicochemical Characteristics of 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and materials science. The incorporation of a sulfonamide group, a well-established pharmacophore, combined with the strategic placement of fluorine atoms, makes this compound a subject of interest for the development of novel therapeutic agents and functional materials. The physicochemical properties of this compound are critical determinants of its reactivity, bioavailability, and suitability for various applications. This document provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are essential for predicting the compound's behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 108966-71-8
Molecular Formula C₆H₅F₂NO₂S
Molecular Weight 193.17 g/mol
Physical State White to almost white crystalline solid/powderN/A
Melting Point 89-93 °C
Purity (Assay) ≥97% (GC)
Predicted pKa ~9.5 - 10.5[1][2][3][4][5]
Predicted logP 1.0 - 2.0[6][7][8]
SMILES NS(=O)(=O)c1ccc(F)c(F)c1
InChIKey VFVVRYNJTGHAIE-UHFFFAOYSA-N

Note: Predicted pKa and logP values are estimates based on the properties of similar sulfonamide structures and computational models. Experimental verification is recommended.

Spectroscopic Profile

The structural identity of this compound is typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group would also be anticipated, typically in the range of δ 4.0-6.0 ppm, though its position can be highly variable and dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected, appearing as doublets due to C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing definitive structural information.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

    • N-H stretching: Two bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric) for the primary amine.

    • S=O stretching: Strong, characteristic bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

    • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (193.17). The fragmentation pattern can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9][10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[11]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[12][13]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube to compact the sample.[14]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.[14]

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (89-93 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity.

Purity Analysis by Gas Chromatography (GC)

GC is a standard method for assessing the purity of volatile and thermally stable compounds.[15][16][17][18]

  • Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).[17]

  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., acetone or ethyl acetate) to a known concentration (e.g., 1 mg/mL).[16]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C[17]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[18]

    • Oven Program: Start at a temperature low enough to resolve solvent and light impurities, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the main component and any heavier impurities.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The resulting chromatogram will show peaks corresponding to the solvent, the main compound, and any impurities.[16]

  • Quantification: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak), multiplied by 100.[16]

Spectroscopic Analysis Protocols
  • ¹H NMR Spectroscopy [19][20][21][22][23]

    • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[19] Ensure the sample is fully dissolved.

    • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks to determine the relative proton ratios.

  • FT-IR Spectroscopy (Thin Solid Film or ATR) [24][25][26][27][28]

    • Sample Preparation (Thin Film): Dissolve a small amount of the solid in a few drops of a volatile solvent like methylene chloride.[24] Apply a drop of this solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[24]

    • Sample Preparation (ATR): Place a small amount of the powdered solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[25]

    • Data Acquisition: Collect a background spectrum of the clean, empty sample holder or ATR crystal. Then, place the prepared sample in the instrument and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Mass Spectrometry (Direct Infusion ESI) [10][29][30][31]

    • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[30]

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[9]

    • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a solid chemical compound like this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Structural Confirmation cluster_3 Final Analysis Sample Receive/Synthesize This compound Visual Visual Inspection (Color, Form) Sample->Visual Purity_Screen Purity Screening (TLC/GC-FID) Visual->Purity_Screen MP Melting Point Determination Purity_Screen->MP Solubility Solubility Testing Purity_Screen->Solubility pKa pKa Determination (Potentiometric/UV-Vis) Purity_Screen->pKa LogP LogP Determination (HPLC/Shake-Flask) Purity_Screen->LogP NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Screen->NMR MS Mass Spectrometry (LRMS/HRMS) Purity_Screen->MS IR FT-IR Spectroscopy Purity_Screen->IR Data_Analysis Data Compilation & Analysis MP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Workflow for Physicochemical Characterization.

References

Methodological & Application

Synthesis Protocol for 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3,4-Difluorobenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol outlines a two-step synthetic route commencing with the chlorosulfonation of 1,2-difluorobenzene, followed by the amination of the resulting 3,4-difluorobenzenesulfonyl chloride.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the difluoro substitution pattern on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This protocol details a reliable method for the preparation of this key building block.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Chlorosulfonation: 1,2-Difluorobenzene is reacted with chlorosulfonic acid to yield 3,4-difluorobenzenesulfonyl chloride.

  • Amination: The intermediate sulfonyl chloride is then treated with an ammonia source, typically aqueous ammonia, to produce the final product, this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
1,2-DifluorobenzeneC₆H₄F₂114.09-3492367-11-3
Chlorosulfonic AcidHSO₃Cl116.52-80151-1527790-94-5
3,4-Difluorobenzenesulfonyl ChlorideC₆H₃ClF₂O₂S212.60N/A212145758-05-0
This compoundC₆H₅F₂NO₂S193.1789-93[1]N/A108966-71-8

Experimental Protocols

Safety Precautions: This synthesis involves the use of highly corrosive and reactive reagents. Chlorosulfonic acid reacts violently with water and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.

Step 1: Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

This procedure is based on established methods for the chlorosulfonation of aromatic compounds.

Materials and Reagents:

  • 1,2-Difluorobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, place chlorosulfonic acid (typically a 3 to 5 molar excess relative to 1,2-difluorobenzene).

  • Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

  • Slowly add 1,2-difluorobenzene dropwise from the dropping funnel to the cooled chlorosulfonic acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Hydrogen chloride gas will be evolved during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step should be performed with extreme caution due to the exothermic reaction of chlorosulfonic acid with water.

  • The product, 3,4-difluorobenzenesulfonyl chloride, will separate as an oily layer or a solid.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,4-difluorobenzenesulfonyl chloride. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure follows a general method for the amination of arylsulfonyl chlorides.

Materials and Reagents:

  • 3,4-Difluorobenzenesulfonyl chloride (from Step 1)

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Ice

  • Cold distilled water

Equipment:

  • Erlenmeyer flask or round-bottom flask with a magnetic stirrer

  • Ice-water bath

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Filter paper

Procedure:

  • In a flask, dissolve the crude 3,4-difluorobenzenesulfonyl chloride in a minimal amount of a suitable solvent if necessary (e.g., tetrahydrofuran or acetone), or use it directly if it is an oil.

  • Cool the flask in an ice-water bath.

  • Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution of the sulfonyl chloride. A white precipitate of this compound should form.

  • Continue stirring the mixture in the ice bath for approximately 30-60 minutes to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with several portions of cold distilled water to remove any unreacted ammonia and ammonium salts.

  • Dry the purified this compound, for example, in a desiccator or a vacuum oven at a low temperature.

  • The purity of the product can be assessed by measuring its melting point and by spectroscopic methods such as NMR. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Visualizations

The following diagrams illustrate the chemical structures and the overall workflow of the synthesis.

synthesis_workflow start 1,2-Difluorobenzene step1 Step 1: Chlorosulfonation start->step1 reagent1 Chlorosulfonic Acid reagent1->step1 intermediate 3,4-Difluorobenzenesulfonyl Chloride step1->intermediate step2 Step 2: Amination intermediate->step2 reagent2 Aqueous Ammonia reagent2->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzenesulfonamide is a key building block in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. The presence of the difluoro substitution pattern can improve metabolic stability, receptor binding affinity, and cell permeability. These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of this compound, ensuring a reliable and scalable process for research and development.

Overview of the Synthetic Strategy

The large-scale synthesis of this compound is typically achieved in a two-step process. The first step involves the chlorosulfonation of 1,2-difluorobenzene to produce the key intermediate, 3,4-difluorobenzenesulfonyl chloride. The subsequent step is the amination of this intermediate to yield the final product. This method is robust and amenable to scale-up.

Key Applications in Drug Discovery

The this compound moiety is found in a variety of therapeutic agents, including inhibitors of kinases, proteases, and other enzymes. Its utility stems from the electron-withdrawing nature of the fluorine atoms, which can modulate the acidity of the sulfonamide proton and influence non-covalent interactions with biological targets.

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water; it should be handled with extreme care.

Step 1: Large-Scale Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

This protocol details the chlorosulfonation of 1,2-difluorobenzene.

Materials:

  • 1,2-Difluorobenzene (1.00 kg, 8.76 mol)

  • Chlorosulfonic acid (3.06 kg, 26.3 mol)

  • Thionyl chloride (1.56 kg, 13.1 mol)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber.

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To the 20 L reactor, add chlorosulfonic acid (3.06 kg) and cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add 1,2-difluorobenzene (1.00 kg) dropwise to the stirred chlorosulfonic acid over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Slowly add thionyl chloride (1.56 kg) to the reaction mixture while maintaining the temperature below 30 °C.

  • Heat the mixture to 70-75 °C and maintain for 4-6 hours until the reaction is complete (monitored by HPLC or TLC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice (approx. 10 kg) with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 2 L).

  • Combine the organic layers and wash sequentially with water (2 L), saturated aqueous sodium bicarbonate solution (2 x 2 L), and brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-difluorobenzenesulfonyl chloride.

  • Purify the crude product by vacuum distillation.

Step 2: Large-Scale Synthesis of this compound

This protocol describes the amination of 3,4-difluorobenzenesulfonyl chloride.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride (1.50 kg, 7.05 mol, from Step 1)

  • Aqueous ammonia (28-30%, 2.1 L)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ice-water bath

Equipment:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Cool the aqueous ammonia solution (2.1 L) to 0-5 °C in the 20 L reactor.

  • Dissolve the 3,4-difluorobenzenesulfonyl chloride (1.50 kg) in dichloromethane (5 L).

  • Add the solution of 3,4-difluorobenzenesulfonyl chloride dropwise to the cold aqueous ammonia solution over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 1 L).

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 L) and then with deionized water (2 L).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a white solid.

  • Filter the crystals, wash with cold deionized water, and dry in a vacuum oven at 50-60 °C.

Data Presentation

ParameterStep 1: 3,4-Difluorobenzenesulfonyl ChlorideStep 2: this compound
Starting Material 1,2-Difluorobenzene3,4-Difluorobenzenesulfonyl chloride
Starting Amount (kg) 1.001.50
Starting Moles (mol) 8.767.05
Key Reagents Chlorosulfonic acid, Thionyl chlorideAqueous Ammonia (28-30%)
Solvent(s) DichloromethaneDichloromethane
Reaction Temperature 0-10 °C (addition), 70-75 °C (reaction)0-10 °C (addition)
Reaction Time (hours) 18-253-5
Product M.W. ( g/mol ) 212.60[1]193.18
Typical Yield (%) 75-8585-95
Product Amount (kg) 1.40 - 1.591.16 - 1.29
Purity (by HPLC) >97%[1]>99%
Appearance Colorless to pale yellow liquidWhite crystalline solid[2]
Melting Point (°C) N/A (Liquid at RT)89-93[2]

Visualization of the Synthesis Workflow

Synthesis_Workflow Workflow for the Large-Scale Synthesis of this compound cluster_step1 Step 1: Synthesis of 3,4-Difluorobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A 1,2-Difluorobenzene C Reaction: Chlorosulfonation (0-10°C -> RT -> 70-75°C) A->C B Chlorosulfonic Acid B->C D Work-up: Quenching, Extraction, Washing C->D Thionyl Chloride E Purification: Vacuum Distillation D->E F 3,4-Difluorobenzenesulfonyl Chloride E->F H Reaction: Amination (0-10°C -> RT) F->H Intermediate G Aqueous Ammonia G->H I Work-up: Extraction, Washing H->I J Purification: Recrystallization I->J K This compound (Final Product) J->K

References

Application Notes and Protocols: The Strategic Use of 3,4-Difluorobenzenesulfonamide in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-difluorobenzenesulfonamide as a key building block in modern drug design and discovery. The strategic incorporation of the 3,4-difluorophenylsulfonamide moiety into lead compounds has proven effective in developing potent and selective inhibitors for various enzymatic targets, notably carbonic anhydrases and protein kinases. The unique electronic properties conferred by the fluorine atoms significantly enhance binding affinity, metabolic stability, and overall pharmacological profiles of the resulting drug candidates.

Rationale for Using this compound in Drug Design

The sulfonamide functional group is a well-established pharmacophore present in over 150 FDA-approved drugs, demonstrating a wide range of biological activities including antibacterial, anticancer, and diuretic effects. The introduction of a 3,4-difluoro substitution pattern on the phenyl ring offers several key advantages in drug design:

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the sulfonamide NH group. This facilitates the deprotonation of the sulfonamide, which is often crucial for coordinating with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP) and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. This allows for fine-tuning of the pharmacokinetic properties of a lead compound.

  • Specific Interactions with Target Proteins: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency and selectivity.

Applications in Target-Based Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for several important classes of enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are implicated in a range of diseases, making them attractive drug targets.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure.

  • Cancer: The tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[1][2][3][4]

  • Antibacterial Agents: Bacterial CAs are essential for the growth and survival of certain pathogens, making them a target for the development of novel antibiotics.

The deprotonated sulfonamide group of inhibitors derived from this compound binds to the Zn(II) ion in the active site of CAs, leading to potent inhibition. The 3,4-difluoro substitution has been shown to enhance the inhibitory potency and selectivity for specific CA isoforms.[1]

Table 1: Inhibitory Activity of Fluorinated Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[3]
Compound 1i -9.45.66.3[2]
Click-Chemistry Derivative 4a 41.530.11.50.8[5]
Click-Chemistry Derivative 5a 55.242.83.21.1[5]
Coumarin-based Derivative 18f 955515215[4]

Note: The table presents a selection of data from the literature to illustrate the potency of fluorinated benzenesulfonamide derivatives. Not all compounds are direct derivatives of this compound but highlight the effectiveness of the fluorinated scaffold.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The sulfonamide moiety can act as a hinge-binder in the ATP-binding site of many kinases. The 3,4-difluorophenyl group can form favorable interactions within the hydrophobic regions of the kinase domain.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8][9] Several small molecule inhibitors targeting VEGFR-2 incorporate a sulfonamide or a related pharmacophore. The 3,4-difluorophenyl motif can contribute to the overall binding affinity and selectivity of these inhibitors.[10]

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
Staurosporine (Standard)MDA-MB-2317.67[11]
Staurosporine (Standard)MCF-75.89[11]
Thiazolone-benzenesulfonamide 4e MDA-MB-2313.58[11]
Thiazolone-benzenesulfonamide 4e MCF-74.58[11]
Thiazolone-benzenesulfonamide 4g MDA-MB-2315.54[11]
Thiazolone-benzenesulfonamide 4g MCF-72.55[11]
Indoline-benzenesulfonamide 4a A549 (Lung)1.98[12]
Indoline-benzenesulfonamide 4a HeLa (Cervical)3.83[12]
Indoline-benzenesulfonamide 4a MCF-7 (Breast)3.52[12]
Indoline-benzenesulfonamide 4a Du-145 (Prostate)3.86[12]
Triazine-linked benzenesulfonamide 12d MDA-MB-468 (Breast)3.99[13]
Triazine-linked benzenesulfonamide 12i MDA-MB-468 (Breast)1.48[13]

Note: This table showcases the cytotoxic effects of various benzenesulfonamide derivatives on different cancer cell lines, demonstrating the potential of this scaffold in anticancer drug discovery.

Experimental Protocols

The following section provides detailed protocols for the synthesis of this compound derivatives and for key biological assays to evaluate their activity.

General Protocol for the Synthesis of N-Substituted 3,4-Difluorobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 3,4-difluorobenzenesulfonamides via the reaction of 3,4-difluorobenzenesulfonyl chloride with a primary or secondary amine.

Workflow for Synthesis of N-Substituted 3,4-Difluorobenzenesulfonamides

G start Start reagents Dissolve amine in a suitable solvent (e.g., DCM, THF) start->reagents base Add a non-nucleophilic base (e.g., triethylamine, pyridine) reagents->base cooling Cool the reaction mixture to 0°C base->cooling addition Slowly add 3,4-difluorobenzenesulfonyl chloride (1.0 - 1.2 equivalents) cooling->addition reaction Stir at room temperature for 2-24 hours addition->reaction workup Perform aqueous work-up (e.g., wash with HCl, NaHCO₃, brine) reaction->workup drying Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) workup->drying purification Purify the crude product (e.g., recrystallization, column chromatography) drying->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General synthetic workflow for N-substituted 3,4-difluorobenzenesulfonamides.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride

  • Primary or secondary amine of interest

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), pyridine)

  • Non-nucleophilic base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 3,4-difluorobenzenesulfonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-substituted this compound.

  • Characterize the purified compound by NMR spectroscopy and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds against carbonic anhydrase using its esterase activity with p-nitrophenyl acetate (p-NPA) as the substrate.

Workflow for Carbonic Anhydrase Inhibition Assay

G start Start plate_prep Prepare 96-well plate with assay buffer, inhibitor dilutions, and enzyme solution start->plate_prep preincubation Pre-incubate enzyme and inhibitor for 10-15 min at room temperature plate_prep->preincubation reaction_start Initiate reaction by adding p-NPA substrate solution preincubation->reaction_start measurement Measure absorbance at 400-405 nm in kinetic mode reaction_start->measurement data_analysis Calculate reaction rates and percent inhibition measurement->data_analysis ic50 Determine IC₅₀ values data_analysis->ic50 end End ic50->end

Caption: Workflow for the colorimetric CA inhibition assay.

Materials:

  • Human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a standard inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the CA enzyme in cold assay buffer.

  • Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.

  • In a 96-well plate, add the following to the respective wells:

    • Blank: Assay buffer and substrate solution.

    • Control (No Inhibitor): Assay buffer, DMSO, enzyme solution, and substrate solution.

    • Test Compound: Assay buffer, serial dilutions of the test compound, enzyme solution, and substrate solution.

  • Pre-incubate the plate with the enzyme and inhibitors for 10-15 minutes at room temperature to allow for binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Calculate the reaction rates (V) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Cell Viability Assay

G start Start cell_seeding Seed cancer cells in a 96-well plate and incubate for 24 hours start->cell_seeding compound_treatment Treat cells with serial dilutions of the test compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well and incubate for 4 hours incubation->mtt_addition formazan_dissolution Remove medium and dissolve formazan crystals in DMSO mtt_addition->formazan_dissolution absorbance_reading Measure absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate cell viability and determine IC₅₀ values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Diagram

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many kinase inhibitors, including those potentially derived from a this compound scaffold, target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound -based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

These application notes and protocols provide a foundational guide for researchers and scientists interested in leveraging the advantageous properties of this compound in their drug discovery programs. The versatility of this scaffold, coupled with the strategic placement of fluorine atoms, offers a powerful tool for the development of novel and effective therapeutic agents.

References

Application Notes and Protocols for 3,4-Difluorobenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,4-difluorobenzenesulfonamide, a key building block in the development of targeted therapeutics. The strategic incorporation of fluorine atoms and the versatile reactivity of the sulfonamide moiety make this compound a valuable precursor for the synthesis of complex bioactive molecules, particularly in the field of oncology.

Application 1: Synthesis of Potent Kinase Inhibitors (RAF Inhibitors)

The this compound scaffold is a central component in the design of selective inhibitors of Raf kinases, which are key proteins in the MAPK/ERK signaling pathway.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma and colorectal cancer, making it a critical therapeutic target.[1] Derivatives of this compound have been synthesized and shown to potently inhibit the mutated BRAFV600E kinase.

The core structure is typically functionalized via N-arylation to couple the sulfonamide with a substituted phenyl ring, a common strategy in the synthesis of kinase inhibitors like Vemurafenib.[3][4] The resulting N-aryl-3,4-difluorobenzenesulfonamide derivatives can then be further elaborated to optimize their inhibitory activity and pharmacokinetic properties.

Quantitative Data: In Vitro Inhibitory Activity

A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which feature a core structure derived from a related sulfonamide, have demonstrated potent and selective inhibition of the BRAFV600E kinase and proliferation of cancer cell lines harboring this mutation.[1]

Compound IDSubstitution on Sulfonamide RingB-RafV600E IC50 (nM)[1]Colo205 (B-RafV600E) IC50 (nM)[1]HCT116 (B-RafWT) IC50 (µM)[1]
3f 4-ethoxyphenyl30290>10
3k 3-ethoxyphenyl60600>10
3o 4-pyridyl3.078>10
Vemurafenib N/A (Reference)31320>10
Experimental Protocol: Synthesis of a Key RAF Inhibitor Intermediate via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of this compound with 5-bromo-1H-pyrrolo[2,3-b]pyridine, a crucial step in the synthesis of Vemurafenib and related RAF inhibitors. The procedure is adapted from established Buchwald-Hartwig amination methodologies.[5][6][7]

Materials:

  • This compound

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine[8][9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3,4-difluorobenzenesulfonamide.

Expected Yield: Based on similar Buchwald-Hartwig amination reactions, yields are expected to be in the range of 70-90%.

Visualizations

Signaling Pathway: MAPK/ERK Pathway Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a Vemurafenib analog.

Experimental Workflow: Synthesis of a RAF Inhibitor Intermediate

Synthesis_Workflow start Starting Materials: - this compound - 5-Bromo-1H-pyrrolo[2,3-b]pyridine reaction Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C) start->reaction workup Aqueous Workup & Filtration (Ethyl Acetate, Water, Brine, Celite®) reaction->workup purification Silica Gel Column Chromatography workup->purification product Final Product: N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3,4-difluorobenzenesulfonamide purification->product

Caption: Workflow for the synthesis of a key RAF inhibitor intermediate.

References

Application Note: Derivatization of 3,4-Difluorobenzenesulfonamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic activities. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. 3,4-Difluorobenzenesulfonamide serves as a valuable starting scaffold for the generation of novel bioactive molecules. This application note provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library against key therapeutic targets.

Derivatization of this compound

A library of N-substituted this compound derivatives can be synthesized via the reaction of 3,4-difluorobenzenesulfonyl chloride with a diverse range of primary and secondary amines. This reaction, a variation of the Hinsberg test, proceeds via nucleophilic attack of the amine on the electrophilic sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[1][2]

General Synthetic Protocol: N-Alkylation/Arylation

This protocol describes a general method for the synthesis of a library of N-substituted this compound derivatives.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride

  • A diverse library of primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • In a clean, dry round-bottom flask, dissolve the desired amine (1.0 eq) in anhydrous DCM.

  • To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3,4-difluorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 3,4-difluorobenzenesulfonyl chloride solution dropwise to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Biological Screening Protocols

The synthesized library of this compound derivatives can be screened for a variety of biological activities. Here, we provide detailed protocols for three common assays: antibacterial, anticancer, and carbonic anhydrase inhibition.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

Procedure:

  • Preparation of Compound Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations (e.g., 100 µM to 0.097 µM).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds. Include positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium and add them to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA), which is inhibited by sulfonamides.[5]

Materials:

  • Synthesized this compound derivatives

  • Purified human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-Nitrophenylacetate (4-NPA) as the substrate

  • DMSO

  • 96-well plates

  • Microplate reader

  • Positive control (e.g., Acetazolamide)

  • Negative control (DMSO vehicle)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Prepare a working solution of hCA II in Tris-HCl buffer. Prepare a solution of 4-NPA in a suitable solvent like acetonitrile.

  • Assay Setup: In a 96-well plate, add the hCA II enzyme solution to each well.

  • Inhibitor Addition: Add varying concentrations of the test compounds or the positive control to the wells and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.

  • Data Acquisition: Immediately monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The quantitative data obtained from the biological screening should be summarized in clear and structured tables for easy comparison of the activity of the derivatized compounds.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDR-GroupMIC (µM) vs. S. aureusMIC (µM) vs. E. coli
DFBS-01 -CH₂CH₃>100>100
DFBS-02 -Phenyl5062.5
DFBS-03 -4-Chlorophenyl12.525
DFBS-04 -2-Pyridyl2531.25
Ciprofloxacin (Positive Control)0.50.25

Table 2: Anticancer Activity of this compound Derivatives

Compound IDR-GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
DFBS-01 -CH₂CH₃85.2>100
DFBS-02 -Phenyl42.155.8
DFBS-03 -4-Chlorophenyl9.815.3
DFBS-04 -2-Pyridyl18.522.7
Doxorubicin (Positive Control)0.81.1

Table 3: Carbonic Anhydrase II Inhibition by this compound Derivatives

Compound IDR-GroupIC₅₀ (µM) vs. hCA II
DFBS-01 -CH₂CH₃75.4
DFBS-02 -Phenyl15.2
DFBS-03 -4-Chlorophenyl2.1
DFBS-04 -2-Pyridyl5.6
Acetazolamide (Positive Control)0.012

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding of the derivatization and screening processes.

Derivatization_Workflow start 3,4-Difluorobenzenesulfonyl Chloride + Amines reaction N-Alkylation/Arylation (DCM, TEA) start->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization library Compound Library of Derivatives characterization->library

Caption: Synthetic workflow for the derivatization of this compound.

Biological_Screening_Workflow cluster_screening Biological Screening Cascade cluster_assays library Compound Library antibacterial Antibacterial Assay (MIC) library->antibacterial anticancer Anticancer Assay (MTT) library->anticancer ca_inhibition CA Inhibition Assay (Esterase Activity) library->ca_inhibition data_analysis Data Analysis (MIC, IC50) antibacterial->data_analysis anticancer->data_analysis ca_inhibition->data_analysis hit_identification Hit Identification & SAR Analysis data_analysis->hit_identification

Caption: Workflow for the biological screening of the synthesized compound library.

References

Application Notes and Protocols: 3,4-Difluorobenzenesulfonamide as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Difluorobenzenesulfonamide is a versatile precursor in the synthesis of various heterocyclic compounds. The presence of the difluorinated phenyl ring and the sulfonamide moiety makes it an attractive building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. These derivatives are of significant interest for their potential as enzyme inhibitors and antimicrobial agents.

This document provides detailed protocols for the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide, a representative heterocyclic compound derived from this compound. The synthesis involves a two-step process: the formation of 3,4-difluorobenzenesulfonyl guanidine, followed by a cyclocondensation reaction with acetylacetone.

I. Synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide

The overall synthetic pathway involves the conversion of this compound to its corresponding guanidine derivative, which then undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound, acetylacetone, to yield the target pyrimidine derivative.

Synthesis_Pathway cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Cyclocondensation A This compound B 3,4-Difluorobenzenesulfonyl guanidine A->B Guanidine Hydrochloride, Base D N-(4,6-dimethylpyrimidin-2-yl)- This compound B->D C Acetylacetone C->D

Caption: Overall synthetic workflow for N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide.

II. Experimental Protocols

A. Protocol 1: Synthesis of 3,4-Difluorobenzenesulfonyl guanidine

This protocol describes the conversion of this compound to 3,4-difluorobenzenesulfonyl guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine (10 volumes), add guanidine hydrochloride (1.2 eq).

  • Stir the reaction mixture and heat to 100 °C.

  • Maintain the reaction at 100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 volumes) and dichloromethane (20 volumes).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude 3,4-difluorobenzenesulfonyl guanidine can be used in the next step without further purification.

B. Protocol 2: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide

This protocol details the cyclocondensation of 3,4-difluorobenzenesulfonyl guanidine with acetylacetone to form the desired pyrimidine derivative. This reaction is analogous to the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[1].

Materials:

  • 3,4-Difluorobenzenesulfonyl guanidine (from Protocol 1)

  • Acetylacetone (2,4-pentanedione)

  • Triethyl orthoformate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 3,4-difluorobenzenesulfonyl guanidine (1.0 eq) and acetylacetone (2.0 eq).

  • Add triethyl orthoformate (10 volumes) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate of the product will form. Filter the solid using a Buchner funnel.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide.

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_synthesis Synthesis of Target Compound start Start guanidinylation Guanidinylation of This compound start->guanidinylation workup1 Workup & Isolation of 3,4-Difluorobenzenesulfonyl guanidine guanidinylation->workup1 cyclocondensation Cyclocondensation with Acetylacetone workup1->cyclocondensation workup2 Filtration & Washing cyclocondensation->workup2 purification Recrystallization workup2->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Detailed experimental workflow for the synthesis and purification.

III. Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Expected Yield (%)
1This compound, Guanidine hydrochloridePyridinePyridine1004-6>80
23,4-Difluorobenzenesulfonyl guanidine, AcetylacetoneTriethyl orthoformateTriethyl orthoformateReflux6-840-50[1]

Table 2: Spectroscopic Data for N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide (Predicted)

TechniqueExpected Chemical Shifts / Peaks
¹H NMRδ (ppm): 2.4-2.6 (s, 6H, 2 x CH₃), 7.0-7.2 (s, 1H, pyrimidine-H), 7.3-8.1 (m, 3H, Ar-H), 11.0-12.5 (br s, 1H, NH).
¹³C NMRδ (ppm): 23-25 (2 x CH₃), 110-112 (pyrimidine C5), 118-125 (Ar-C), 135-140 (Ar-C), 148-155 (Ar-C-F), 158-160 (pyrimidine C4/C6), 162-165 (pyrimidine C2).
IR (KBr)ν (cm⁻¹): 3200-3400 (N-H stretch), 1600-1620 (C=N stretch), 1580-1590 (aromatic C=C stretch), 1330-1350 (asymmetric SO₂ stretch), 1150-1170 (symmetric SO₂ stretch), 1100-1200 (C-F stretch).
MS (ESI)m/z: [M+H]⁺ expected at approximately 315.06.

IV. Applications and Biological Significance

Derivatives of N-(pyrimidin-2-yl)benzenesulfonamide are known for their wide range of biological activities. The synthesized N-(4,6-dimethylpyrimidin-2-yl)-3,4-difluorobenzenesulfonamide and its analogues are promising candidates for screening as:

  • Antimicrobial Agents: Many pyrimidine derivatives exhibit significant antibacterial and antifungal properties. The sulfonamide moiety is a key feature in sulfa drugs, and its combination with a pyrimidine ring can lead to potent antimicrobial agents.

  • Enzyme Inhibitors: The benzenesulfonamide scaffold is a known pharmacophore for various enzyme inhibitors, including carbonic anhydrase and kinase inhibitors. The specific substitution pattern on the phenyl and pyrimidine rings can be tailored to achieve selectivity for different enzyme targets.

  • Anti-inflammatory Agents: Certain sulfonamide-containing heterocyclic compounds have demonstrated anti-inflammatory activity.

The protocols provided herein offer a straightforward method to synthesize a lead compound for further structural modification and biological evaluation in drug discovery programs.

References

Application Note: A Rapid and Sensitive LC-MS/MS Method for the Quantification of 3,4-Difluorobenzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Difluorobenzenesulfonamide in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, ensuring efficiency and high recovery.[1][2] Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and selectivity, making it suitable for pharmacokinetic studies in clinical and preclinical drug development.

Introduction

This compound is a sulfonamide-containing chemical entity.[3] The sulfonamide functional group is a key component in a wide array of pharmaceutical agents. Given the importance of this chemical class, the development of reliable bioanalytical methods is crucial for accurately characterizing the pharmacokinetics and metabolic fate of new chemical entities during drug development.[4][5] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[5] This note presents a representative LC-MS/MS method for the quantification of this compound in human plasma, a common matrix in clinical studies. The described protocol offers a streamlined workflow from sample preparation to data acquisition.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity >98%), sourced from a commercial supplier.

  • Internal Standard (IS): this compound-¹³C₆ (Purity >98%).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade. Water purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).

  • Additives: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from an accredited biobank.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Stock Solutions: Primary stock solutions of this compound and the IS were prepared in methanol at a concentration of 1.0 mg/mL.

  • Working Solutions: A series of working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serially diluting the stock solution with 50:50 (v/v) ACN:Water.

  • Calibration Standards and QC Samples: CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (5% spike volume) to achieve the desired concentrations.[6]

  • Sample Preparation Protocol (Protein Precipitation):

    • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS working solution (prepared in ACN at 50 ng/mL) to each tube. This acts as both the internal standard and the protein precipitating agent.[2]

    • Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[7]

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

    • Add 100 µL of water containing 0.1% formic acid to the supernatant.

    • Mix well and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The parameters for the LC-MS/MS system are summarized in the table below.

Parameter Condition
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Negative
MRM Transitions See Table 1
Ion Source Temp. 550°C
IonSpray Voltage -4500 V
Note: This is a representative method. Parameters should be optimized for the specific instrumentation used.

Data Presentation and Results

The method performance was evaluated through a validation exercise. The Multiple Reaction Monitoring (MRM) transitions were optimized for both the analyte and its stable isotope-labeled internal standard.

Table 1: Optimized MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
This compound 192.0 128.0 (Quantifier) -28 -50
192.0 82.0 (Qualifier) -40 -50

| this compound-¹³C₆ (IS) | 198.0 | 134.0 | -28 | -50 |

A calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The curve was linear over the range of 1.0 to 1000 ng/mL.

Table 2: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.0 1.05 105.0
2.5 2.41 96.4
10.0 10.3 103.0
50.0 48.9 97.8
100.0 99.2 99.2
250.0 254.5 101.8
500.0 508.1 101.6
1000.0 985.0 98.5

A linear regression with 1/x² weighting yielded an R² value > 0.998.

The precision and accuracy of the method were assessed using QC samples at four different concentration levels.

Table 3: Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Mean (n=6) (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Mean (n=18) (ng/mL) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 1.03 7.8 103.0 1.06 9.5 106.0
LQC 3.0 2.95 5.4 98.3 3.05 6.8 101.7
MQC 75.0 76.8 3.1 102.4 74.1 4.2 98.8
HQC 750.0 739.5 2.5 98.6 759.0 3.5 101.2

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Visualizations

G Sample Plasma Sample Receipt (50 µL) Spike Add Internal Standard in Acetonitrile (150 µL) Sample->Spike Vortex Vortex Mix (1 min) Spike->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water + 0.1% FA (100 µL) Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Analysis Data Acquisition & Processing Inject->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow for sample preparation and analysis.

MRM_Diagram ESI ESI Source (Ion Generation) Q1 Quadrupole 1 (Q1) Precursor Ion Filter (m/z 192.0) ESI->Q1 All Ions Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1:f0->Q2 Selected Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Filter (m/z 128.0) Q2->Q3:f0 Product Ions Detector Detector (Signal) Q3:f0->Detector Selected Product Ion

Caption: Logical diagram of the MRM process for quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4-Difluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3,4-difluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the reaction of 3,4-difluorobenzenesulfonyl chloride with an ammonia source, such as aqueous ammonia (ammonium hydroxide). This is a nucleophilic substitution reaction where the amino group displaces the chloride on the sulfonyl group.

Q2: What are the key starting materials and reagents required?

The essential starting material is 3,4-difluorobenzenesulfonyl chloride, which is commercially available. The primary reagent is a source of ammonia, typically concentrated aqueous ammonia (ammonium hydroxide). Depending on the specific protocol, an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may be used, and a base such as triethylamine or pyridine might be employed, particularly when using ammonium salts or for synthesizing N-substituted derivatives.

Q3: What are the critical parameters influencing the reaction yield?

Several factors can significantly impact the yield of this compound:

  • Temperature: The reaction is typically exothermic. Controlling the temperature is crucial to prevent side reactions.

  • Concentration of Reactants: The concentration of both the sulfonyl chloride and the ammonia source affects the reaction rate and selectivity.

  • Purity of Starting Materials: Impurities in the 3,4-difluorobenzenesulfonyl chloride can lead to the formation of byproducts.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • pH of the reaction mixture: The basicity of the solution is important for the nucleophilicity of the ammonia and for neutralizing the HCl byproduct.[1]

Q4: What are the common side reactions that can lower the yield?

The primary side reaction is the hydrolysis of the starting material, 3,4-difluorobenzenesulfonyl chloride, to the corresponding 3,4-difluorobenzenesulfonic acid. This is more likely to occur in the presence of water and at elevated temperatures. Another potential issue is the formation of di-substituted byproducts if the sulfonamide nitrogen is further substituted, though this is less common when using ammonia as the nucleophile.[2]

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material, the disappearance of the 3,4-difluorobenzenesulfonyl chloride spot and the appearance of the product spot can be tracked. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or low-quality 3,4-difluorobenzenesulfonyl chloride. 2. Insufficient concentration or reactivity of the ammonia source. 3. Reaction temperature is too low.1. Verify the purity of the starting material using techniques like NMR or GC-MS. 2. Use a fresh, concentrated solution of aqueous ammonia. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a Significant Amount of White Precipitate (other than the product) 1. Hydrolysis of 3,4-difluorobenzenesulfonyl chloride to 3,4-difluorobenzenesulfonic acid. 2. Precipitation of ammonium chloride.1. Ensure anhydrous conditions if using an organic solvent. Add the sulfonyl chloride slowly to the cooled ammonia solution to control the initial exotherm. 2. This is a normal byproduct and can be removed during the work-up.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. The cooling process is too rapid. 3. The solution is too concentrated or too dilute.1. Purify the crude product using column chromatography before recrystallization. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] 3. Adjust the solvent volume. If too concentrated, add more hot solvent. If too dilute, evaporate some solvent.[4]
Difficulty in Purifying the Product by Recrystallization 1. Inappropriate recrystallization solvent. 2. Presence of persistent impurities.1. Screen for an optimal solvent or solvent system (e.g., ethanol/water, acetone/hexane).[4] 2. Consider a pre-purification step like liquid-liquid extraction or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aqueous Ammonia

This protocol is a general procedure based on the standard amination of arylsulfonyl chlorides.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride

  • Concentrated Aqueous Ammonia (Ammonium Hydroxide, ~28-30%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add concentrated aqueous ammonia. Cool the flask in an ice bath (0-5 °C).

  • Dissolve 3,4-difluorobenzenesulfonyl chloride in dichloromethane.

  • Slowly add the solution of 3,4-difluorobenzenesulfonyl chloride to the cooled aqueous ammonia with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white solid.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
3,4-Difluorobenzenesulfonyl chlorideC₆H₃ClF₂O₂S212.60N/A212 (lit.)
This compoundC₆H₅F₂NO₂S193.1789-93 (lit.)N/A

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start cool_ammonia Cool Aqueous Ammonia (0-5 °C) start->cool_ammonia add_reagents Slowly add Sulfonyl Chloride Solution to Ammonia cool_ammonia->add_reagents dissolve_sulfonyl_chloride Dissolve 3,4-Difluorobenzenesulfonyl Chloride in DCM dissolve_sulfonyl_chloride->add_reagents react Stir at Room Temperature (2-4h) add_reagents->react separate_layers Separate Organic Layer react->separate_layers extract Extract Aqueous Layer with DCM separate_layers->extract wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_purification_issues Purification Problems start Low Yield of this compound check_starting_material Check Purity of 3,4-Difluorobenzenesulfonyl Chloride start->check_starting_material check_reagents Verify Concentration of Aqueous Ammonia start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals purify_sm Purify Starting Material check_starting_material->purify_sm fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_time Increase Reaction Time check_conditions->optimize_time slow_cooling Cool Solution Slowly oiling_out->slow_cooling change_solvent Change Recrystallization Solvent oiling_out->change_solvent no_crystals->change_solvent

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting side reactions in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of Di-substituted or Over-Alkylated Products

Question: My reaction with a primary sulfonamide or amine is yielding a significant amount of a di-substituted byproduct (e.g., R-SO₂NR'₂ or Ar-SO₂NR'₂). How can I prevent this?

Answer: The formation of di-substituted products, often called N,N-dialkylation or di-sulfonylation, is a common side reaction. It occurs when the initially formed secondary sulfonamide is deprotonated again and reacts with a second molecule of the alkylating agent or sulfonyl chloride.[1] Several strategies can be employed to favor the desired mono-substituted product.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride or alkylating agent.[1] The slow, dropwise addition of the electrophile (sulfonyl chloride/alkyl halide) to the amine or sulfonamide solution can keep its instantaneous concentration low, favoring mono-alkylation.[1]

  • Base Selection: The choice and amount of base are critical. Using a large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, which promotes the second substitution.[1] Consider using a weaker base or a stoichiometric amount of a strong base like triethylamine or pyridine.[2]

  • Steric Hindrance: Leveraging steric hindrance is a highly effective method. If possible, use a bulkier alkylating agent or a sulfonamide substrate with bulky groups, as these are less likely to undergo a second alkylation.[1]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation reaction more than the first.[1]

Issue 2: Low Reaction Yield and Starting Material Decomposition

Question: My reaction yield is unexpectedly low. I suspect my sulfonyl chloride starting material may be degrading. What are the causes and solutions?

Answer: Low yields can stem from multiple factors, but the stability of the sulfonyl chloride is a primary concern. Sulfonyl chlorides are reactive and susceptible to decomposition.[3][4]

Causes of Decomposition:

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can react with water to produce the corresponding sulfonic acid and corrosive hydrochloric acid.[2][3][4] This sulfonic acid byproduct will not react with the amine, thus lowering the yield.

  • Thermal Decomposition: Excessive heat can lead to the decomposition of sulfonyl chlorides, which may be indicated by a color change (darkening) or gas evolution (SO₂).[2][4]

  • Photolytic Decomposition: Exposure to light, especially UV light, can induce decomposition through radical pathways.[4]

Troubleshooting and Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2][4]

  • Optimal Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to find the optimal temperature. While some reactions work at room temperature, others may need cooling (e.g., 0 °C) or gentle heating. Avoid excessive heat.[2]

  • Reagent Quality: Use fresh or properly stored sulfonyl chloride. If decomposition is suspected, purification by distillation or recrystallization may be necessary before use.[5] Heteroaromatic sulfonyl chlorides, in particular, can have limited stability.[3] In such cases, using the more stable but less reactive sulfonyl fluoride might be a better alternative.[3][6]

Issue 3: Competing O-Alkylation Side Reaction

Question: I am observing an O-alkylated byproduct (a sulfonate ester) in my N-alkylation reaction. How can I improve the selectivity for N-alkylation?

Answer: The sulfonamide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen atoms.[1] Alkylation can occur at either site, leading to the desired N-alkyl sulfonamide or the undesired O-alkylated sulfonate ester. The outcome is often governed by Hard-Soft Acid-Base (HSAB) theory.[1]

  • Understanding the Nucleophiles: The nitrogen atom is considered a "softer" nucleophile, while the oxygen atoms are "harder".

  • Choosing the Electrophile: To favor N-alkylation, use a "soft" alkylating agent. Alkyl halides like benzyl bromide or allyl bromide are softer electrophiles and tend to favor reaction at the nitrogen. Conversely, "hard" electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate), are more likely to result in O-alkylation.[1]

Issue 4: Purification Challenges and Byproduct Removal

Question: How can I effectively purify my crude sulfonamide product and remove common byproducts like the corresponding sulfonic acid?

Answer: Purification strategies depend on the properties of the desired product and the impurities. Sulfonamides are typically crystalline, making them good candidates for recrystallization.[7][8]

  • Aqueous Workup: A standard workup involves diluting the reaction mixture with an organic solvent and washing it sequentially with water, a dilute acid (like HCl) to remove excess amine base, and finally brine.[2] The organic layer is then dried and concentrated.

  • Recrystallization: This is a very effective technique for purifying solid sulfonamides. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The pure sulfonamide should crystallize out, leaving soluble impurities (like residual base or sulfonic acid) in the mother liquor.[7]

  • Silica Gel Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, column chromatography is the method of choice for achieving high purity.[2][7]

  • Liquid-Liquid Extraction: To remove the sulfonic acid byproduct formed from hydrolysis, a basic wash (e.g., with aqueous sodium bicarbonate) can be effective. The acidic sulfonic acid will be deprotonated to form a salt, which is soluble in the aqueous layer and can be separated from the desired sulfonamide in the organic layer.

Purification MethodBest ForKey Considerations
Aqueous Wash Removing excess base (acid wash) or sulfonic acid byproduct (base wash).Ensure the desired sulfonamide is not acid/base sensitive.
Recrystallization Purifying solid, crystalline products from soluble impurities.[7]Requires finding a suitable solvent system where solubility differs significantly with temperature.
Column Chromatography Separating compounds with different polarities; high-purity isolation.[2]Can be time-consuming and requires larger volumes of solvent.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol describes the classic approach to sulfonamide synthesis via the reaction of an amine with a sulfonyl chloride using a non-nucleophilic base.[2][8]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, to make a 0.2 M solution).[2]

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath.[2] Add a non-nucleophilic base, such as triethylamine (1.5–2.0 eq) or pyridine (2.0–3.0 eq).[2]

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1–1.2 eq) dropwise to the stirred reaction mixture.[2] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the mixture sequentially with water, 1M HCl (aqueous), and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.[2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.

  • Crystallization: For maximum recovery, the flask can be placed in an ice bath for 20-30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations: Diagrams and Workflows

reaction_mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways RSO2NH2 Primary Sulfonamide (R-SO₂-NH₂) Anion Sulfonamide Anion [R-SO₂-NH]⁻ RSO2NH2->Anion + Base R_X Alkylating Agent (R'-X) Product1 Desired Product (Mono-alkylation) R-SO₂-NHR' Product2 Side Product (Di-alkylation) R-SO₂-NR'₂ Base Base Anion2 Secondary Anion [R-SO₂-NR']⁻ Anion->Product1 + R'-X Product1->Anion2 + Base (competing reaction) Anion2->Product2 + R'-X

Caption: Competing pathways for mono- vs. di-alkylation.

troubleshooting_workflow cluster_sm Starting Material Checks cluster_cond Reaction Condition Checks cluster_workup Workup & Purification Checks start Problem: Low Product Yield check_sm 1. Check Starting Materials start->check_sm check_cond 2. Review Reaction Conditions start->check_cond check_workup 3. Analyze Workup & Purification start->check_workup sm1 Is Sulfonyl Chloride fresh? (Hydrolysis/Decomposition) check_sm->sm1 cond1 Inert atmosphere maintained? check_cond->cond1 workup1 Was product lost during aqueous washes? check_workup->workup1 sm2 Are solvents anhydrous? sm1->sm2 sm3 Is amine pure? sm2->sm3 cond2 Correct stoichiometry used? cond1->cond2 cond3 Temperature optimal? (Not too high/low) cond2->cond3 cond4 Sufficient reaction time? cond3->cond4 workup2 Was the correct purification method used? workup1->workup2 workup3 Analyze byproducts (LCMS/NMR) to identify issue workup2->workup3

Caption: Troubleshooting workflow for low reaction yield.

purification_strategy start Crude Product Mixture is_acidic_impurity Is sulfonic acid a likely byproduct? start->is_acidic_impurity is_solid Is the desired product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Silica Gel Column Chromatography is_solid->chromatography No (Oil) purity_check1 Check purity (TLC/LCMS). Is it sufficient? recrystallize->purity_check1 end Pure Product purity_check1->end Yes purity_check1->chromatography No chromatography->end is_acidic_impurity->is_solid No / Unsure base_wash Perform basic aqueous wash (e.g., NaHCO₃) during workup is_acidic_impurity->base_wash Yes base_wash->is_solid

Caption: Decision tree for choosing a purification strategy.

References

Technical Support Center: Purification of Crude 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the purification of crude 3,4-Difluorobenzenesulfonamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Recrystallization Issues

Q1: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or an inappropriate solvent.

  • Troubleshooting Steps:

    • Gradually Add More Solvent: While heating and stirring, add small portions of the hot solvent until the solid completely dissolves.

    • Solvent Selection: If a large volume of solvent has been added without dissolution, the solvent may be unsuitable. For sulfonamides, polar protic solvents or solvent mixtures are often effective. Consider switching to an alternative solvent system. A good starting point is an ethanol/water mixture.

Q2: No crystals are forming after my hot solution of this compound has cooled. What is the problem?

A2: This can be due to the solution being too dilute (excess solvent was used) or supersaturation requiring nucleation to initiate crystal growth.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. Microscopic scratches on the glass can serve as nucleation sites.

      • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate some of the solvent. This will increase the concentration of the compound. Allow the more concentrated solution to cool again.

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.

Q3: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid crystalline lattice. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of significant impurities.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Slow Cooling: Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.

    • Change Solvent System: Consider using a different solvent or a solvent pair that is less likely to cause oiling.

2. Column Chromatography Issues

Q4: I am not getting good separation of this compound from its impurities on my silica gel column. What solvent system should I use?

A4: Poor separation is often due to an inappropriate solvent system. For polar compounds like sulfonamides, a gradient elution is often necessary.

  • Troubleshooting Steps:

    • TLC Analysis First: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.

    • Recommended Solvent Systems:

      • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A common starting gradient for polar compounds is 10-50% ethyl acetate in hexane.[1]

      • For very polar impurities, a more polar system like methanol in dichloromethane (e.g., 0-10% methanol gradient) might be necessary.[1]

    • Gradient Elution: Start the column with a low polarity mobile phase and gradually increase the polarity. This will allow non-polar impurities to elute first, followed by your product, and then more polar impurities.

Q5: My this compound is streaking on the TLC plate and the column. What is causing this?

A5: Streaking is often a sign of overloading the plate or column, or that the compound is interacting too strongly with the stationary phase (silica gel is acidic).

  • Troubleshooting Steps:

    • Reduce Sample Load: Apply a more dilute solution of your sample to the TLC plate or load less material onto your column.

    • Add a Modifier to the Solvent System: If the compound is acidic or basic, it can interact strongly with the silica.

      • For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve peak shape.

      • For basic impurities, adding a small amount of triethylamine (e.g., 1-3%) can neutralize the acidic silica and reduce streaking.

3. General Purity and Impurity Issues

Q6: What are the likely impurities in my crude this compound?

A6: The impurities will depend on the synthetic route. A common synthesis involves the diazotization of 3,4-difluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt, and subsequent treatment with a chlorinating agent. Potential impurities from this route include:

  • Unreacted 3,4-difluoroaniline: The starting material.

  • 3,4-Difluorophenol: Formed by the reaction of the diazonium salt with water.

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted 3,4-difluoroaniline. These are often colored impurities.

  • 3,4-Difluorobenzenesulfonic acid: Formed by hydrolysis of the intermediate sulfonyl chloride.

Q7: My purified this compound is still showing a yellow or brown color. How can I remove colored impurities?

A7: Colored impurities are often non-polar azo compounds or other byproducts.

  • Troubleshooting Steps:

    • Recrystallization with Charcoal: During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

    • Column Chromatography: A carefully run column with an appropriate gradient should separate the colored, often less polar, impurities from your product.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the purification of sulfonamides. Note that optimal conditions for this compound should be determined experimentally.

Table 1: Recommended Solvent Systems for Column Chromatography of Sulfonamides

Solvent System (v/v)PolarityTypical Application
10-50% Ethyl Acetate / HexaneMediumGood starting point for many sulfonamides.
0-10% Methanol / DichloromethaneHighFor more polar sulfonamides and separation from very polar impurities.[1]
1-3% Triethylamine in Ethyl Acetate / HexaneMedium (Basic)To improve peak shape and reduce streaking of basic impurities.

Table 2: Potential Recrystallization Solvents for Sulfonamides

Solvent / Solvent PairComments
Ethanol / WaterA commonly used and effective solvent pair for many sulfonamides.
Acetone / HexaneAnother potential solvent pair, with hexane acting as the anti-solvent.
IsopropanolA single solvent that can be effective for some sulfonamides.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution to a gentle boil.

  • Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 30% ethyl acetate in hexane. The target Rf for the product should be around 0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Start 3,4-Difluoroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Impurity1 Unreacted 3,4-Difluoroaniline Start->Impurity1 Sandmeyer Sandmeyer Reaction (SO2, Cu(I) salt) Diazotization->Sandmeyer Impurity2 3,4-Difluorophenol Diazotization->Impurity2 Impurity3 Azo Compounds Diazotization->Impurity3 Chlorination Chlorination Sandmeyer->Chlorination Crude_Product Crude this compound Chlorination->Crude_Product Impurity4 3,4-Difluorobenzenesulfonic acid Chlorination->Impurity4 Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (e.g., EtOAc/Hexane gradient) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Column_Issue Column Chromatography Problem? Start->Column_Issue Purity_Issue Final Purity Problem? Start->Purity_Issue Recrystallization_Issue->Column_Issue No No_Crystals No Crystals Forming Recrystallization_Issue->No_Crystals Yes Oiling_Out Compound Oiling Out Recrystallization_Issue->Oiling_Out Yes Column_Issue->Purity_Issue No Poor_Separation Poor Separation Column_Issue->Poor_Separation Yes Streaking Streaking on TLC/Column Column_Issue->Streaking Yes Colored_Product Colored Product Purity_Issue->Colored_Product Yes Solution1 Induce Nucleation (Scratch/Seed) No_Crystals->Solution1 Solution2 Slow Cooling Adjust Concentration Oiling_Out->Solution2 Solution3 Optimize Solvent System (TLC) Run Gradient Poor_Separation->Solution3 Solution4 Reduce Sample Load Add Solvent Modifier Streaking->Solution4 Solution5 Charcoal Treatment Column Chromatography Colored_Product->Solution5

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Improving Reaction Conditions for Fluorination of Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorination of benzenesulfonamide derivatives. The content is structured to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fluorinating benzenesulfonamides?

The main strategies for introducing a fluorine atom onto a benzenesulfonamide scaffold are:

  • Electrophilic Fluorination: This is the most common approach for C-H fluorination, where an electron-rich aromatic ring attacks an electrophilic fluorine source ("F+"). Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used.[1][2] This method is advantageous as it often does not require pre-functionalization of the starting material.

  • Transition-Metal-Catalyzed C-H Fluorination: This advanced method uses catalysts, typically based on palladium (Pd), to achieve regioselective fluorination of C-H bonds.[3][4] These reactions often employ directing groups to control the position of fluorination.

  • Nucleophilic Aromatic Substitution (SNAr): This method is suitable for benzenesulfonamides that have strong electron-withdrawing groups (or are part of an electron-deficient heteroaromatic system) and a leaving group (like -Cl or -NO2) at the position to be fluorinated.[5] It involves using a nucleophilic fluoride source, such as KF or CsF.

Q2: How do I choose between NFSI and Selectfluor® for electrophilic fluorination?

Both NFSI and Selectfluor® are powerful electrophilic fluorinating agents, but they have different characteristics.

  • Selectfluor® is generally a stronger and more reactive fluorinating agent.[6] It is often used when the substrate is less nucleophilic. However, its high reactivity can sometimes lead to side reactions or over-fluorination.[7] It can also react exothermically with certain solvents like DMF and DMSO.[8][9]

  • NFSI is considered a milder and often more selective reagent.[2][6][10] It is a good first choice for substrates that are activated or prone to side reactions. NFSI is also more soluble in a wider range of common organic solvents compared to the salt-like Selectfluor®.[10]

Q3: What are the most common side reactions during the fluorination of benzenesulfonamides and how can I avoid them?

Common side reactions depend on the method and reagents used:

  • Over-fluorination (Di- or Poly-fluorination): This occurs when the product is more reactive than the starting material. To minimize this, use a stoichiometric amount (or slight excess, e.g., 1.1 equiv.) of the fluorinating agent and maintain a low reaction temperature.[11]

  • Amination or Sulfonylation: When using NFSI, the substrate can sometimes attack the nitrogen or sulfur atoms instead of the fluorine, leading to C-N or C-S bond formation.[11] Optimizing the solvent and temperature can often mitigate these pathways.

  • Formation of Byproducts from Solvent: Some electrophilic reagents, particularly Selectfluor®, can react vigorously with nucleophilic solvents like DMF, pyridine, or DMSO.[8][9] It is crucial to choose a relatively inert solvent such as acetonitrile, dichloromethane (DCM), or 1,2-dichloroethane (DCE).[3]

  • Hydrodehalogenation: In nucleophilic fluorination of aryl halides, the formation of hydrodehalogenated side products can complicate purification.[12]

Q4: How can I improve regioselectivity in C-H fluorination?

Achieving high regioselectivity is a common challenge. Strategies include:

  • Exploiting Directing Groups: In transition-metal-catalyzed reactions, installing a directing group on the benzenesulfonamide can guide the catalyst to a specific C-H bond, typically at the ortho position.[3][4][8]

  • Leveraging Steric and Electronic Effects: The inherent electronic properties and steric hindrance of substituents on the benzene ring can direct the incoming electrophile to the most electron-rich and sterically accessible position.

  • Screening Catalysts and Ligands: For catalyzed reactions, the choice of metal catalyst and ligand can have a dramatic effect on which C-H bond is activated.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low conversion of your starting material or a complete absence of the desired fluorinated product, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Inactive Fluorinating Reagent Electrophilic fluorinating agents like DAST, Deoxo-Fluor, and even Selectfluor® can degrade if not stored properly under anhydrous conditions. Use a fresh bottle or a newly opened container of the reagent.[13]
Insufficient Reagent Increase the equivalents of the fluorinating agent. For sterically hindered or less reactive substrates, a larger excess (e.g., 1.5-2.0 eq) may be necessary.[13]
Suboptimal Reaction Temperature Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent decomposition.[11] Screen a range of temperatures (e.g., from -78°C to 80°C) to find the optimal condition.
Moisture in the Reaction Many fluorination reactions are sensitive to moisture. Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8][11]
Poor Substrate Nucleophilicity (Electrophilic Fluorination) If the benzenesulfonamide ring is too electron-poor, it may not react with the electrophilic fluorine source. Consider if a different synthetic route, such as SNAr, is more appropriate.
Incorrect Catalyst System (Catalyzed Reactions) Screen different palladium pre-catalysts (e.g., Pd(OAc)2, Pd(PPh3)4) and ligands. The choice of catalyst is critical for C-H activation.[3] For Pd-catalyzed fluorination of arylboronic acids, salts with less coordinating anions often give higher yields.[14][15]

G start Low or No Yield Observed reagent_check Is the fluorinating reagent active and fresh? start->reagent_check conditions_check Are reaction conditions (temp, solvent, time) optimal? reagent_check->conditions_check Yes replace_reagent Use fresh reagent. Increase equivalents. reagent_check->replace_reagent No moisture_check Is the reaction strictly anhydrous? conditions_check->moisture_check Yes optimize_conditions Screen solvents (e.g., MeCN, DCE). Optimize temperature and time. conditions_check->optimize_conditions No catalyst_check Is the catalyst system (if applicable) correct? moisture_check->catalyst_check Yes ensure_anhydrous Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. moisture_check->ensure_anhydrous No screen_catalysts Screen catalysts and ligands. Verify catalyst loading. catalyst_check->screen_catalysts No success Yield Improved catalyst_check->success Yes replace_reagent->conditions_check optimize_conditions->moisture_check ensure_anhydrous->catalyst_check screen_catalysts->success

Issue 2: Formation of Multiple Products / Low Regioselectivity

The formation of a mixture of isomers or other byproducts can make purification difficult and lowers the yield of the desired compound.

Potential Cause Suggested Solution
Over-fluorination The fluorinated product is more susceptible to a second fluorination than the starting material. Reduce the equivalents of the fluorinating agent to ≤1.0. Consider adding the reagent slowly at a low temperature to maintain a low concentration.[11]
Lack of Directing Effect In C-H fluorination, multiple sites on the ring may have similar reactivity. For transition-metal-catalyzed processes, introduce a directing group to favor a single position.[8]
Steric/Electronic Ambiguity For electrophilic fluorination, if multiple positions are electronically activated, it can be difficult to control selectivity. Modifying substituents on the ring may help favor one position over another.
Side Reactions (e.g., Amination) With NFSI, amination can compete with fluorination.[11] Screening different solvents can often suppress the undesired pathway. For example, non-polar solvents like DCE may favor fluorination.[3]
Isomerization In some cases, product isomerization can occur under the reaction conditions. Analyze the reaction mixture at early time points to check if the desired isomer is formed initially. If so, consider milder conditions or shorter reaction times.

Data Presentation: Reaction Condition Comparison

Table 1: Comparison of Conditions for Pd-Catalyzed C-H Fluorination of 2-Arylbenzo[d]thiazoles with NFSI[3]
ParameterCondition 1Condition 2
Substrate 2-phenylbenzo[d]thiazole2-(p-tolyl)benzo[d]thiazole
Pd Catalyst (mol%) Pd(PPh3)4 (10)Pd(PPh3)4 (10)
Fluorinating Agent NFSI (1.5 equiv)NFSI (1.5 equiv)
Promoter (mol%) L-proline (20)L-proline (20)
Solvent CyclohexaneCyclohexane
Temperature (°C) 100100
Time (h) 2424
Yield (%) 72 (ortho-mono-F)75 (ortho-mono-F)

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination using NFSI

This protocol describes a general method for the C-H fluorination of an activated benzenesulfonamide derivative.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the benzenesulfonamide substrate (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DCE or MeCN, 10 mL) via syringe. Stir the solution until the substrate is fully dissolved. Add N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv.) in one portion.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired fluorinated product.

G sub_prep 1. Substrate Preparation (1.0 equiv in flask) inert 2. Inert Atmosphere (Purge with Ar/N2) sub_prep->inert dissolve 3. Add Anhydrous Solvent (e.g., DCE, MeCN) inert->dissolve add_reagent 4. Add Fluorinating Agent (e.g., NFSI, 1.1 equiv) dissolve->add_reagent react 5. Stir at Optimal Temp (Monitor by TLC/LC-MS) add_reagent->react quench 6. Reaction Quench (e.g., sat. NaHCO3) react->quench extract 7. Organic Extraction (e.g., Ethyl Acetate) quench->extract purify 8. Dry and Purify (Column Chromatography) extract->purify product Final Product purify->product

References

Technical Support Center: Purification of 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Difluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, byproducts, or degradation products. Depending on the synthetic route, potential impurities may include:

  • Starting Materials: Unreacted 1,2-difluorobenzene or 3,4-difluoroaniline.

  • Intermediates: Residual 3,4-difluorobenzenesulfonyl chloride.

  • Byproducts: Isomeric sulfonamides or polysulfonated products.

  • Solvents: Residual solvents from the reaction or initial workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.[1]

  • Recrystallization is effective for removing small amounts of impurities from a solid product.[1]

  • Column Chromatography is a versatile method for separating compounds with different polarities, especially when impurities are present in significant amounts or have similar solubility to the product.[1]

  • Acid-Base Extraction can be used to remove acidic or basic impurities from the neutral sulfonamide product.

Q3: How can I assess the purity of this compound after purification?

A3: Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (89-93 °C) indicates high purity.[3]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization
Possible CauseSuggested Solution
High Impurity Level A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil instead of crystals. Consider a preliminary purification step, such as a quick filtration through a silica plug or an extraction, to remove the bulk of the impurities.
Inappropriate Solvent Choice The boiling point of the solvent may be higher than the melting point of the solute-solvent mixture. Select a solvent with a lower boiling point or use a solvent mixture to modulate the solubility.
Cooling Rate is Too Fast Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Poor Separation in Column Chromatography
Possible CauseSuggested Solution
Incorrect Solvent System The mobile phase may be too polar, causing all compounds to elute together, or not polar enough, resulting in no elution. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired product.
Column Overloading Loading too much crude material onto the column leads to broad bands and poor separation. Use a larger column or reduce the amount of sample loaded. The weight of the adsorbent should typically be 20-50 times the sample weight.
Poor Column Packing Cracks, channels, or air bubbles in the stationary phase will result in an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry.
Sample Loading Technique If the sample is loaded in a large volume of strong solvent, it will broaden the initial band. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent, or adsorb it onto a small amount of silica gel before loading.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 108966-71-8[3]
Molecular Formula C₆H₅F₂NO₂S[3]
Molecular Weight 193.17 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 89-93 °C[3]

Table 2: Suggested Solvents for Purification Techniques

Purification TechniqueGood SolventsPoor Solvents (for precipitation/anti-solvent)
Recrystallization Ethanol, Methanol, Ethyl Acetate, AcetoneWater, Hexane, Heptane
Column Chromatography (Mobile Phase) Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient-
Acid-Base Extraction (Organic Phase) Dichloromethane, Ethyl Acetate-

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show clear separation between the product and impurities, with the product having an Rf value of approximately 0.3. A common mobile phase for sulfonamides is a gradient of ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Washing with Base: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer.

  • Washing with Acid: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Crude this compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Is Purity > 98%? assess_purity->is_pure end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No recrystallization Recrystallization select_method->recrystallization Minor Impurities chromatography Column Chromatography select_method->chromatography Major/Polar Impurities extraction Acid-Base Extraction select_method->extraction Acidic/Basic Impurities perform_recrystallization Perform Recrystallization recrystallization->perform_recrystallization perform_chromatography Perform Column Chromatography chromatography->perform_chromatography perform_extraction Perform Acid-Base Extraction extraction->perform_extraction recrystallization_success Successful Crystallization? perform_recrystallization->recrystallization_success recrystallization_success->assess_purity Yes oiling_out Troubleshoot: Oiling Out recrystallization_success->oiling_out No oiling_out->select_method chromatography_success Good Separation? perform_chromatography->chromatography_success chromatography_success->assess_purity Yes poor_separation Troubleshoot: Poor Separation chromatography_success->poor_separation No poor_separation->perform_chromatography perform_extraction->assess_purity

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Difluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of difluorinated aromatic compounds?

A1: Researchers often face several key challenges, including:

  • Low Reaction Yields: Often caused by inactive catalysts, poor quality reagents, or suboptimal reaction conditions.

  • Poor Regioselectivity: Particularly in direct C-H difluoromethylation, leading to mixtures of isomers that are difficult to separate.

  • Limited Substrate Scope: Many methods are sensitive to specific electronic properties of the aromatic ring (electron-rich vs. electron-deficient), limiting their general applicability.[1]

  • Harsh Reaction Conditions: Some methods require high temperatures, high catalyst loadings, or the use of toxic and expensive reagents, which can limit functional group tolerance.

  • Side Reactions: Protodehalogenation, homocoupling of starting materials, and decomposition of reagents can compete with the desired difluoromethylation.

  • Purification Difficulties: Separation of regioisomers or purification from closely related byproducts can be challenging due to similar physical properties.[2]

Q2: My transition metal-catalyzed cross-coupling reaction (e.g., Pd or Cu) is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in cross-coupling reactions for difluoromethylation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivation: The palladium or copper catalyst can be deactivated by impurities or coordination with heteroatoms in the substrate.[3] Ensure all reagents and solvents are pure and anhydrous. For substrates with strongly coordinating groups, consider using a higher catalyst loading or a ligand that protects the metal center.

  • Reagent Decomposition: The difluoromethylating agent (e.g., TMSCF₂H, Zn(SO₂CF₂H)₂) may be unstable. Use fresh reagents and handle them under an inert atmosphere. For instance, TMSCF₂H can be sensitive to moisture.

  • Suboptimal Ligand: The choice of ligand is crucial for the stability and reactivity of the catalyst. For palladium-catalyzed reactions, electron-rich and bulky phosphine ligands often improve catalytic activity.

  • Incorrect Reaction Temperature: The optimal temperature can be highly substrate-dependent. If the yield is low, try screening a range of temperatures. Some reactions require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures.

  • Insufficient Activator/Base: In many protocols, an activator (like CsF for TMSCF₂H) or a base is required.[4][5] Ensure the correct stoichiometry is used and that the activator/base is of high quality.

Q3: I am observing poor regioselectivity in my C-H difluoromethylation reaction. How can I improve this?

A3: Achieving high regioselectivity in direct C-H functionalization is a significant challenge. The following strategies can be employed:

  • Use of Directing Groups: Employing a directing group on your aromatic substrate can guide the difluoromethylation to a specific position (ortho, meta, or para).

  • Steric Hindrance: The inherent steric environment of the substrate can be exploited. Bulky substituents can block certain positions, favoring reaction at less hindered sites.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring directs the regioselectivity of radical C-H difluoromethylation. The nucleophilic difluoromethyl radical preferentially attacks electron-deficient π-systems.[6]

  • Reaction Conditions Optimization: Modifying the solvent, temperature, or radical initiator can sometimes influence the regioselectivity. For instance, using cyclodextrins as additives has been shown to improve regioselectivity by encapsulating the substrate.[7][8]

Q4: How can I effectively purify my difluorinated aromatic product, especially when isomers are present?

A4: The purification of difluorinated aromatic compounds, particularly the separation of isomers, can be challenging due to their similar polarities and boiling points.[2]

  • Column Chromatography: This is the most common method. For difficult separations, consider using a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. Optimization of the stationary phase (e.g., silica gel, alumina, or specialized phases like porous graphitic carbon) and the eluent system is critical.[3][9] A slow gradient and low flow rate can improve resolution.[2]

  • Crystallization: If the product is a solid, fractional crystallization can be an effective method for purification, especially on a larger scale. This may require screening various solvents.

  • Preparative HPLC: For small-scale and very difficult separations, preparative HPLC with a suitable column (e.g., C18 or phenyl-hexyl) can provide high purity samples.[2]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of difluorinated aromatic compounds.

Low Yield in Palladium-Catalyzed Difluoromethylation
Symptom Possible Cause Suggested Solution
No or minimal product formationInactive catalystUse a fresh batch of palladium precursor and ligand. Ensure the reaction is set up under an inert atmosphere.
Poor quality difluoromethylating agentUse a fresh, high-purity difluoromethylating reagent.
Incorrect ligandScreen different phosphine ligands (e.g., DPEPhos, BrettPhos).[3][10]
Low yield with significant starting material remainingReaction temperature is too lowGradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.
Insufficient reaction timeExtend the reaction time and monitor for further conversion.
Low yield with byproduct formationSide reactions (e.g., protodehalogenation)Ensure anhydrous conditions. Use a non-protic solvent.
Catalyst decompositionLower the reaction temperature or use a more stable catalyst system.
Poor Regioselectivity in Radical C-H Difluoromethylation
Symptom Possible Cause Suggested Solution
Mixture of regioisomersMultiple reactive C-H bondsIntroduce a directing group on the substrate to favor a specific position.
Non-selective radical reactionModify the electronic properties of the substrate. The CF₂H radical is nucleophilic and favors electron-deficient arenes.[6]
Steric factors are not sufficient to control selectivityUse a bulkier substrate or a different radical initiator that may offer better steric control.
Inconsistent isomer ratiosReaction conditions are not well-controlledCarefully control the temperature, concentration of reagents, and rate of addition of the radical initiator.

Quantitative Data Summary

The following table summarizes typical yields for different methods of synthesizing difluoromethylated arenes. Please note that yields are highly substrate-dependent.

Synthetic Method Substrate Difluoromethylating Agent Catalyst/Mediator Typical Yield (%) Reference
Copper-Mediated Cross-CouplingAryl IodideTMSCF₂HCuI / CsF60-95[7]
Palladium-Catalyzed Cross-CouplingAryl Bromide[(SIPr)Ag(CF₂H)]₂Pd(dba)₂ / DPEPhos50-90[3]
Palladium-Catalyzed Cross-CouplingAryl Boronic AcidBrCF₂CO₂EtPd(OAc)₂ / RuPhos60-85
Radical C-H DifluoromethylationHeteroareneZn(SO₂CF₂H)₂(NH₄)₂S₂O₈40-75[3]
Sandmeyer-type DifluoromethylationArenediazonium SaltTMSCF₂HCuSCN50-80

Experimental Protocols

General Protocol for Copper-Mediated Difluoromethylation of Aryl Iodides with TMSCF₂H

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%), CsF (2.0 equivalents), and the aryl iodide (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous DMF as the solvent. To this suspension, add TMSCF₂H (2.0-3.0 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed Difluoromethylation of Heteroaryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, add Pd(dba)₂ (5.0 mol%), DPEPhos (10 mol%), [(SIPr)Ag(CF₂H)]₂ (1.3 equivalents), and the heteroaryl bromide (1.0 equivalent) to a vial.

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Difluoromethylation Catalyst_Issue Catalyst Inactivation or Low Activity start->Catalyst_Issue Reagent_Issue Reagent Decomposition or Impurity start->Reagent_Issue Conditions_Issue Suboptimal Reaction Conditions start->Conditions_Issue Check_Catalyst Use fresh catalyst/ligand. Increase catalyst loading. Ensure inert atmosphere. Catalyst_Issue->Check_Catalyst Check_Reagents Use fresh, pure reagents. Ensure anhydrous solvents. Reagent_Issue->Check_Reagents Optimize_Conditions Screen temperature. Adjust reagent stoichiometry. Change solvent. Conditions_Issue->Optimize_Conditions

Caption: Troubleshooting workflow for low reaction yields.

Regioselectivity_Logic cluster_strategy Control Strategies Start Poor Regioselectivity in C-H Difluoromethylation Analysis Analyze Substrate Properties Start->Analysis Directing_Group Introduce a Directing Group Analysis->Directing_Group Positional Control Steric_Hindrance Utilize Steric Bulk Analysis->Steric_Hindrance Spatial Control Electronic_Tuning Modify Electronic Properties Analysis->Electronic_Tuning Reactivity Control Improved_Selectivity Achieve Higher Regioselectivity Directing_Group->Improved_Selectivity Steric_Hindrance->Improved_Selectivity Electronic_Tuning->Improved_Selectivity

Caption: Logical approach to improving regioselectivity.

Purification_Workflow start Crude Product Mixture is_solid Is the product a solid? start->is_solid crystallization Attempt Fractional Crystallization is_solid->crystallization Yes column Perform Column Chromatography is_solid->column No is_isomers Are isomers present? crystallization->is_isomers column->is_isomers optimize_column Optimize eluent and stationary phase is_isomers->optimize_column Yes pure_product Pure Difluorinated Aromatic Compound is_isomers->pure_product No hplc Use Preparative HPLC/SFC optimize_column->hplc hplc->pure_product

Caption: Experimental workflow for product purification.

References

Avoiding decomposition of 3,4-Difluorobenzenesulfonamide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 3,4-Difluorobenzenesulfonamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The most common decomposition pathway for sulfonamides, including this compound, is hydrolysis of the sulfonamide bond (S-N bond). This can be catalyzed by acidic or basic conditions. Thermal decomposition can also occur at elevated temperatures. The electron-withdrawing nature of the two fluorine atoms on the benzene ring may influence the susceptibility of the S-N bond to nucleophilic attack.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the hydrolysis of the sulfonamide bond. Under acidic conditions, protonation of the nitrogen atom can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, deprotonation of the sulfonamide nitrogen can occur, and in strongly basic environments, hydroxide ions can directly attack the sulfur atom, leading to cleavage of the S-N bond. It is crucial to control the pH of the reaction mixture to minimize decomposition.

Q3: Is this compound sensitive to heat?

Q4: Can the fluorine substituents on the benzene ring affect the reactivity and stability of the molecule?

A4: Yes. The two fluorine atoms are strongly electron-withdrawing, which can have several effects. This can increase the acidity of the sulfonamide N-H bond, potentially affecting its reactivity in base-mediated reactions. The electron-withdrawing nature of the fluorines can also influence the electron density at the sulfur atom, which may alter its susceptibility to nucleophilic attack compared to non-fluorinated analogs. Studies on other fluorinated sulfonamides suggest that fluorine substitution can sometimes enhance molecular stability.

Q5: Are there any reagents that are known to be incompatible with this compound?

A5: Strong nucleophiles, strong acids, and strong bases should be used with caution. Reagents that can promote hydrolysis or direct cleavage of the S-N bond are of primary concern. For instance, reactions involving strong organometallic bases or prolonged heating in strong aqueous acids or bases should be carefully monitored for decomposition.

Troubleshooting Guides

Issue 1: Low Yield or Product Contamination due to Decomposition
Potential Cause Recommended Solution
Reaction pH is too acidic or basic. Monitor and control the pH of the reaction mixture. Use buffers if necessary. For base-catalyzed reactions, consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases like NaOH or KOH, especially in aqueous or protic solvents.
Reaction temperature is too high. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform small-scale experiments at different temperatures to determine the optimal conditions.
Prolonged reaction time. Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.
Presence of water in the reaction mixture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis, especially if the reaction is sensitive to water.
Incompatible reagents. Before running a new reaction, perform a small-scale compatibility test by mixing this compound with the planned reagents and solvents and analyzing the mixture for decomposition over time.
Issue 2: Difficulty in Isolating the Desired Product Free from Decomposition Byproducts
Potential Cause Recommended Solution
Decomposition during workup. Minimize the exposure of the product to acidic or basic aqueous solutions during extraction. Use saturated sodium bicarbonate solution to neutralize acidic conditions and saturated ammonium chloride solution for basic conditions. Perform extractions quickly and at low temperatures if possible.
Decomposition on silica gel during chromatography. Silica gel can be slightly acidic and may cause decomposition of sensitive compounds. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase column.
Thermal decomposition during solvent removal. Remove the solvent under reduced pressure at the lowest possible temperature (e.g., using a cold water bath for the rotary evaporator). Avoid prolonged heating of the concentrated product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation/Arylation of this compound

This protocol provides a general method for the N-alkylation or N-arylation of this compound while minimizing decomposition.

Materials:

  • This compound

  • Alkyl halide or aryl halide

  • Anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF)

  • Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous aprotic solvent.

  • Add the base (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl or aryl halide (1.0 - 1.2 eq).

  • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Decomposition by HPLC

This protocol outlines a method to monitor the stability of this compound under specific reaction conditions.

Materials:

  • A sample of the reaction mixture at different time points

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)

  • Reference standard of this compound

Procedure:

  • Prepare a standard solution of this compound of a known concentration.

  • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot immediately (e.g., by diluting with a cold mobile phase or a suitable quenching agent).

  • Filter the sample if necessary.

  • Inject the standard and the reaction samples onto the HPLC system.

  • Monitor the disappearance of the this compound peak and the appearance of any new peaks which may correspond to decomposition products.

  • Quantify the amount of remaining this compound by comparing its peak area to the standard curve.

Visualizations

Decomposition_Pathways This compound This compound 3,4-Difluorobenzenesulfonic Acid 3,4-Difluorobenzenesulfonic Acid This compound->3,4-Difluorobenzenesulfonic Acid  Hydrolysis (Acid/Base) Ammonia Ammonia This compound->Ammonia  Hydrolysis (Acid/Base) Other Decomposition Products Other Decomposition Products This compound->Other Decomposition Products  Thermal Stress / Strong Reagents

Caption: General decomposition pathways for this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification Start Start Combine Reactants Combine Reactants Add Solvent & Base Add Solvent & Base Combine Reactants->Add Solvent & Base Heat to Temp Heat to Temp Add Solvent & Base->Heat to Temp Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to Temp->Monitor by TLC/LC-MS Reaction Complete? Reaction Complete? Monitor by TLC/LC-MS->Reaction Complete? Reaction Complete?->Monitor by TLC/LC-MS No Quench Reaction Quench Reaction Reaction Complete?->Quench Reaction Yes Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: A typical experimental workflow for reactions involving this compound.

Technical Support Center: F-18 Labeled Fluorocholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of F-18 labeled fluorocholine ([¹⁸F]FCH).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of [¹⁸F]FCH, providing potential causes and recommended solutions in a question-and-answer format.

Q1: What are the common causes for a complete failure of the [¹⁸F]FCH synthesis?

A complete synthesis failure, resulting in no product, can be attributed to several factors ranging from reagent malfunction to mechanical errors in the automated synthesis module.[1][2] One common issue is a malfunction of the cartridges used for purification. For instance, a blocked silica cartridge can prevent the intermediate product from reacting further to form [¹⁸F]FCH.[1] Another potential cause is reagent malfunction, which may be indicated by error codes on the synthesis module.[1] Mechanical glitches such as overtightened check valves can restrict the flow of reactants and lead to synthesis failure.[1]

Q2: My radiochemical yield (RCY) of [¹⁸F]FCH is significantly lower than expected. What are the potential reasons and how can I improve it?

Low radiochemical yield is a frequent challenge in [¹⁸F]FCH synthesis. Several factors can contribute to this issue:

  • Suboptimal Azeotropic Drying: Incomplete drying of the [¹⁸F]Fluoride can significantly reduce the efficiency of the nucleophilic substitution reaction. Optimizing the azeotropic drying process, for instance by applying a high vacuum, has been shown to improve the radiochemical yield.

  • Vacuum Leaks: A leak in the vacuum system of the synthesis module can lead to a reduced yield.[1] Regularly checking for and repairing any leaks is crucial for maintaining optimal synthesis conditions.

  • Precursor Quantity and Reaction Temperature: The amount of the dibromomethane precursor and the reaction temperature are critical parameters. Insufficient precursor or non-optimal temperatures can lead to incomplete reactions and consequently, lower yields.

  • Gas Flow Rate: In gas-phase synthesis methods, the flow rate of the inert gas used to transfer the [¹⁸F]fluorobromomethane intermediate is critical. An incorrect flow rate can lead to inefficient trapping of the intermediate and reduced product formation.

Q3: I am observing unexpected peaks in the radio-HPLC chromatogram of my final [¹⁸F]FCH product. What are these impurities and how can I minimize them?

The presence of unexpected peaks in the radio-HPLC indicates radiochemical impurities. The primary radiochemical impurity of concern is [¹⁸F]fluorobromomethane, the intermediate in the two-step synthesis.[3] Inadequate purification is the main cause of its presence in the final product. To minimize this, ensure that the Sep-Pak silica cartridges used for purification are functioning correctly and that the elution profile is optimized to separate the product from the intermediate.[3]

Q4: My final [¹⁸F]FCH product has a high level of chemical impurities, particularly N,N-dimethylaminoethanol (DMAE). How can I reduce this contamination?

High levels of DMAE are a known issue in [¹⁸F]FCH synthesis and can interfere with PET imaging.[4] Several strategies can be employed to reduce DMAE contamination:

  • Sep-Pak Cartridge Conditioning: The conditioning of the cation exchange cartridge (e.g., Accell CM) is crucial. Using unconditioned cartridges has been shown to result in lower residual DMAE.[3]

  • Optimized Purification Protocol: Implementing a thorough post-synthesis purification procedure is essential. This may involve additional washing steps of the purification cartridges with ethanol and water to effectively remove residual DMAE.[4]

  • One-Pot Synthesis Method: A fully-automated, one-pot synthesis method utilizing [¹⁸F]fluoromethyl tosylate as the intermediate has been developed to reduce DMAE contamination.[4]

Q5: What are the essential quality control tests for clinical-grade [¹⁸F]FCH?

For clinical applications, [¹⁸F]FCH must meet stringent quality control standards. The key parameters to be tested include:

  • Radionuclidic Identity and Purity: Confirmation of the radionuclide as ¹⁸F and assessment of any radionuclide impurities.[5][6]

  • Radiochemical Identity and Purity: Verification that the radioactivity corresponds to [¹⁸F]FCH and determination of the percentage of radiochemical impurities using methods like radio-HPLC or radio-TLC.[5][7] The radiochemical purity should typically be greater than 99%.[3][8][9]

  • Chemical Purity: Quantification of chemical impurities such as residual solvents (e.g., ethanol, acetonitrile), dibromomethane, and N,N-dimethylaminoethanol (DMAE) using gas chromatography (GC).[5][7]

  • pH: The pH of the final product should be within a physiologically acceptable range.[5]

  • Sterility and Bacterial Endotoxins: The product must be sterile and free of pyrogens.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various automated synthesis platforms for [¹⁸F]FCH.

Table 1: Radiochemical Yield and Synthesis Time of [¹⁸F]FCH on Different Automated Synthesis Modules.

Synthesis ModuleRadiochemical Yield (non-decay corrected)Synthesis Time (minutes)Reference
GE TracerLab MX15-25%< 35[9]
GE FASTlab II17.8 ± 2.5%70[10]
Semi-automated system10.131% (decay-corrected)< 110[11]
Modified GE TracerLab FX(FDG)Not specifiedNot specified[3][8]

Table 2: Quality Control Specifications for [¹⁸F]FCH.

ParameterSpecificationAnalytical MethodReference
Radiochemical Purity≥ 99%radio-HPLC, radio-TLC[3][7][8][9]
pH6.0 - 7.0pH meter[3][5]
Residual Acetonitrile< 410 ppmGas Chromatography (GC)[3]
Residual Ethanol< 5000 ppmGas Chromatography (GC)[3]
Residual DMAE< 15 ppmGas Chromatography (GC)[3]
Kryptofix 2.2.2.< 220 µg/mLNot specified[3]
Bacterial Endotoxins< 17.5 EU/mLLAL test[3]
SterilitySterileSterility testing[3]

Experimental Protocols

The synthesis of [¹⁸F]FCH is typically a two-step process performed in an automated synthesis module.[3][8]

Step 1: Synthesis of [¹⁸F]Fluorobromomethane

  • [¹⁸F]Fluoride Trapping and Elution: No-carrier-added [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, is trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reactor vessel with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. in a water/acetonitrile mixture.[3]

  • Azeotropic Drying: The water/acetonitrile azeotrope is evaporated to dryness to obtain anhydrous [¹⁸F]fluoride.[4]

  • Nucleophilic Substitution: A solution of dibromomethane in anhydrous acetonitrile is added to the reactor, and the mixture is heated (e.g., at 95°C for 4 minutes).[3] This results in the formation of the volatile intermediate, [¹⁸F]fluorobromomethane.

Step 2: Synthesis and Purification of [¹⁸F]Fluorocholine

  • Trapping of Intermediate: A stream of inert gas (e.g., helium) carries the [¹⁸F]fluorobromomethane from the reactor through a Sep-Pak Silica cartridge to trap impurities.[3]

  • N-alkylation: The purified [¹⁸F]fluorobromomethane is then passed through a Sep-Pak tC18 cartridge pre-loaded with N,N-dimethylaminoethanol (DMAE) to facilitate the N-alkylation reaction, forming [¹⁸F]FCH.[3]

  • Purification: The crude [¹⁸F]FCH is purified using a series of solid-phase extraction (SPE) cartridges, typically a cation exchange cartridge (e.g., Accell CM) connected in series with the tC18 cartridge.[3] The cartridges are washed with ethanol and water to remove unreacted reagents and byproducts.

  • Final Formulation: The purified [¹⁸F]FCH is eluted from the cation exchange cartridge with sterile saline. The final product is then passed through a sterile 0.22 µm filter into a sterile vial.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for [¹⁸F]FCH synthesis.

experimental_workflow cluster_step1 Step 1: [¹⁸F]Fluorobromomethane Synthesis cluster_step2 Step 2: [¹⁸F]Fluorocholine Synthesis & Purification F18_prod [¹⁸F]Fluoride Production (Cyclotron) QMA_trap QMA Cartridge Trapping F18_prod->QMA_trap Elution Elution with K₂CO₃/Kryptofix QMA_trap->Elution Drying Azeotropic Drying Elution->Drying Reaction1 Nucleophilic Substitution with Dibromomethane Drying->Reaction1 Silica_trap Silica Cartridge Purification of Intermediate Reaction1->Silica_trap Reaction2 N-alkylation with DMAE on tC18 Cartridge Silica_trap->Reaction2 CM_purification CM Cartridge Purification of Product Reaction2->CM_purification Final_elution Elution with Saline CM_purification->Final_elution Sterile_filtration Sterile Filtration Final_elution->Sterile_filtration Final_product Final [¹⁸F]FCH Product Sterile_filtration->Final_product

Caption: Experimental workflow for the two-step synthesis of [¹⁸F]fluorocholine.

troubleshooting_guide Start Synthesis Issue Detected Q_Yield Low Radiochemical Yield? Start->Q_Yield Q_Failure Complete Synthesis Failure? Start->Q_Failure Q_Impurity Chemical/Radiochemical Impurity? Start->Q_Impurity C_Drying Check Azeotropic Drying - Optimize vacuum and time Q_Yield->C_Drying Yes C_Cartridge Inspect Cartridges - Check for blockage Q_Failure->C_Cartridge Yes C_RadioImpurity Radiochemical Impurity - Optimize purification steps - Check Sep-Pak performance Q_Impurity->C_RadioImpurity Yes C_Leaks Check for Vacuum Leaks C_Drying->C_Leaks C_Reagents Verify Precursor Amount & Reaction Temperature C_Leaks->C_Reagents C_GasFlow Check Inert Gas Flow Rate C_Reagents->C_GasFlow C_ReagentFunc Verify Reagent Integrity C_Cartridge->C_ReagentFunc C_Mechanical Check Mechanical Components - Valves, connections C_ReagentFunc->C_Mechanical C_ChemImpurity Chemical Impurity (e.g., DMAE) - Optimize cartridge conditioning - Enhance washing protocol C_RadioImpurity->C_ChemImpurity

Caption: Troubleshooting decision tree for [¹⁸F]fluorocholine synthesis.

References

Method refinement for analyzing 3,4-Difluorobenzenesulfonamide in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the method refinement and analysis of 3,4-Difluorobenzenesulfonamide in complex matrices. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Are there established, validated methods for the analysis of this compound in complex matrices like plasma or tissue?

A1: Currently, there is a limited amount of publicly available, validated methodology specifically for this compound in complex biological matrices. However, the analytical principles for other sulfonamides and fluorinated compounds are well-established and can be readily adapted. This guide provides a starting point for developing and refining a robust analytical method for this specific compound.

Q2: What are the key physicochemical properties of this compound to consider for method development?

Q3: Which analytical technique is most suitable for the quantification of this compound in complex samples?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique.[1][2] This approach offers the high sensitivity and selectivity required to detect and quantify low levels of the analyte in the presence of interfering matrix components.

Q4: How can I minimize matrix effects when analyzing this compound?

A4: Matrix effects, such as ion suppression or enhancement in the mass spectrometer, are a common challenge. Effective sample preparation is crucial for minimizing these effects. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended to clean up the sample and remove interfering substances like phospholipids and proteins.[3][4] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q5: What are the expected metabolic or degradation pathways for this compound?

A5: While specific metabolic data for this compound is not widely published, sulfonamides can undergo metabolism through pathways such as N-acetylation, N-glucuronidation, and hydroxylation of the aromatic ring. The fluorine substituents may influence the sites of metabolism. Degradation in environmental samples could occur through photolysis or microbial action. It is important to consider these potential metabolites and degradants as they may interfere with the analysis of the parent compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. The pH of the extraction solvent may not be appropriate to ensure the analyte is in a neutral, extractable form.- Optimize Extraction Solvent: Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). - Adjust pH: Based on the expected acidic nature of the sulfonamide group, adjust the sample pH to be at least 2 units below the pKa to ensure the analyte is protonated and more amenable to extraction into an organic solvent. - Increase Mixing/Vortexing Time: Ensure thorough mixing of the sample and extraction solvent to maximize partitioning.
Suboptimal SPE Sorbent/Protocol: The SPE sorbent may not have the appropriate chemistry to retain and elute the analyte effectively. The wash and elution solvents may be too strong or too weak.- Select Appropriate SPE Sorbent: For a polar, acidic compound, consider mixed-mode cation exchange or polymeric reversed-phase sorbents. - Optimize SPE Method: Systematically evaluate the pH of the loading solution, the composition and volume of the wash solution (to remove interferences without eluting the analyte), and the composition and volume of the elution solvent (to ensure complete elution of the analyte).
Poor Peak Shape (Tailing or Fronting) Secondary Interactions on HPLC Column: The analyte may be interacting with active sites on the silica-based stationary phase.- Use a High-Purity Silica Column: Modern, end-capped columns have fewer residual silanol groups. - Modify Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase to minimize secondary interactions. - Consider a Different Stationary Phase: Phenyl or pentafluorophenyl (PFP) phases can offer different selectivity for fluorinated compounds.
Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be much stronger than the initial mobile phase, causing peak distortion.- Match Injection Solvent to Mobile Phase: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase or a weaker solvent.
High Signal Variability/Poor Reproducibility Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction, can have high variability.- Automate Sample Preparation: If possible, use automated liquid handling systems. - Use a Robust Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability in extraction and matrix effects.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer can vary between samples.- Improve Sample Cleanup: Implement a more rigorous SPE or LLE protocol.[4] - Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components. - Use Matrix-Matched Calibrants: Prepare calibration standards in an extract of a blank matrix to mimic the matrix effects seen in the samples.
No or Low MS Signal Incorrect MS Parameters: The ionization source conditions (e.g., temperature, gas flows) or compound-specific parameters (e.g., collision energy) may not be optimal.- Optimize Source Conditions: Perform an infusion analysis of a pure standard of this compound to determine the optimal electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) parameters. - Optimize MRM Transitions: Infuse the analyte to determine the precursor ion and then perform a product ion scan to identify the most abundant and stable fragment ions. Optimize the collision energy for each transition.
Analyte Degradation: The compound may be unstable under the analytical conditions (e.g., high temperature, extreme pH).- Assess Analyte Stability: Perform stability studies in the sample matrix and in the final extract under different storage conditions. - Adjust Analytical Conditions: Use lower temperatures in the autosampler and ion source if the analyte is thermally labile.

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol for Plasma

This protocol serves as a starting point and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Illustrative HPLC-MS/MS Conditions

These are suggested starting conditions and will require optimization.

Parameter Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of a standard Example Precursor Ion: [M-H]⁻ = 192.0 Example Product Ions: To be determined
Source Temperature 500 °C
Capillary Voltage -3.5 kV

Quantitative Data Summary (Illustrative)

The following table presents example performance data that should be achievable with a validated method, based on typical results for sulfonamide analysis.

Parameter Target Value
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD at LOQ) < 20%
Precision (%RSD at mid/high QC) < 15%
Accuracy (% Bias) ± 15% (± 20% at LOQ)
Extraction Recovery > 80%
Matrix Effect 85-115%

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation Development cluster_lcms LC-MS/MS Method Development cluster_validation Method Validation sp_start Define Matrix & Analyte protein_precip Protein Precipitation sp_start->protein_precip lle Liquid-Liquid Extraction sp_start->lle spe Solid-Phase Extraction sp_start->spe sp_eval Evaluate Recovery & Cleanliness protein_precip->sp_eval lle->sp_eval spe->sp_eval sp_eval->sp_start Re-optimize lcms_start Analyte Infusion & Tuning sp_eval->lcms_start Proceed if clean & high recovery column_select Column & Mobile Phase Screening lcms_start->column_select gradient_opt Gradient Optimization column_select->gradient_opt lcms_eval Assess Peak Shape & Sensitivity gradient_opt->lcms_eval lcms_eval->column_select Re-optimize validation_start Final Method lcms_eval->validation_start Proceed if good peak shape linearity Linearity & Range validation_start->linearity accuracy Accuracy & Precision validation_start->accuracy stability Stability validation_start->stability final_report Validation Report linearity->final_report accuracy->final_report stability->final_report

Caption: Workflow for analytical method development.

TroubleshootingTree start Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Quantitative poor_peak Poor Peak Shape issue_type->poor_peak Chromatographic high_variability High Variability issue_type->high_variability Reproducibility no_signal No/Low MS Signal issue_type->no_signal Detection check_extraction Optimize Extraction Solvent/pH low_recovery->check_extraction check_spe Optimize SPE Protocol low_recovery->check_spe end Problem Resolved check_extraction->end Re-analyze check_spe->end Re-analyze check_column Change Column / Modify Mobile Phase poor_peak->check_column check_solvent Reconstitute in Weaker Solvent poor_peak->check_solvent check_column->end Re-analyze check_solvent->end Re-analyze use_is Use Stable Isotope Internal Standard high_variability->use_is improve_cleanup Enhance Sample Cleanup high_variability->improve_cleanup use_is->end Re-analyze improve_cleanup->end Re-analyze tune_ms Optimize MS Source & Compound Parameters no_signal->tune_ms check_stability Assess Analyte Stability no_signal->check_stability tune_ms->end Re-analyze check_stability->end Re-analyze

Caption: Troubleshooting decision tree for analysis.

References

Validation & Comparative

A Comparative Guide to 3,4-Difluorobenzenesulfonamide and Other Sulfonamide Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfonamide moieties is a cornerstone of modern medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. Among the diverse selection of sulfonamide building blocks, 3,4-difluorobenzenesulfonamide has emerged as a valuable scaffold, offering unique advantages in modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of this compound with other commonly used sulfonamide building blocks, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutics.

Executive Summary

Fluorination is a powerful tool in drug design, and the introduction of fluorine atoms onto a benzenesulfonamide scaffold can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. This compound, in particular, offers a distinct electronic profile compared to its non-fluorinated and mono-fluorinated counterparts, influencing its performance as a structural component in targeted therapies. This guide will delve into a comparative analysis of key physicochemical properties, reactivity, and applications of this compound alongside benzenesulfonamide, 4-methylbenzenesulfonamide, and 4-chlorobenzenesulfonamide.

Physicochemical Properties: A Comparative Analysis

The electronic nature of the substituents on the phenyl ring of benzenesulfonamides directly influences their acidity (pKa) and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparison of Physicochemical Properties of Selected Benzenesulfonamides

CompoundStructurepKaAqueous SolubilityOrganic Solvent Solubility
BenzenesulfonamideC₆H₅SO₂NH₂~10.0Low[1][2]Soluble in alcohols and acetone[1][2]
4-MethylbenzenesulfonamideCH₃C₆H₄SO₂NH₂~10.2[3]Very slightly soluble in water[3]Soluble in ethanol[3]
4-ChlorobenzenesulfonamideClC₆H₄SO₂NH₂~9.89[4]Slightly soluble in DMSO and methanol[4]Soluble in polar organic solvents.
This compoundF₂C₆H₃SO₂NH₂Estimated ~9.5*Data not readily availableData not readily available

Note: The pKa of this compound is estimated to be lower than that of benzenesulfonamide due to the strong electron-withdrawing nature of the two fluorine atoms. Experimental determination is recommended for precise characterization.

The strong inductive effect of the two fluorine atoms in this compound is expected to increase the acidity of the sulfonamide proton, resulting in a lower pKa compared to the other building blocks. This enhanced acidity can influence the ionization state of the molecule at physiological pH, potentially impacting its cell permeability and target engagement.

Reactivity and Synthesis: A Look at the Precursors

The synthesis of sulfonamides typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. The reactivity of the sulfonyl chloride is a key factor in the efficiency of this reaction.

Table 2: Relative Reactivity of Substituted Benzenesulfonyl Chlorides

CompoundStructureHammett Constant (σ) of Substituent(s)Expected Relative Reactivity
Benzenesulfonyl chlorideC₆H₅SO₂Cl0Baseline
4-Methylbenzenesulfonyl chlorideCH₃C₆H₄SO₂Cl-0.17 (para)Lower
4-Chlorobenzenesulfonyl chlorideClC₆H₄SO₂Cl+0.23 (para)Higher
3,4-Difluorobenzenesulfonyl chlorideF₂C₆H₃SO₂Cl+0.34 (meta-F), +0.06 (para-F)Highest

The reactivity of benzenesulfonyl chlorides towards nucleophiles is enhanced by electron-withdrawing groups and diminished by electron-donating groups. The two fluorine atoms in 3,4-difluorobenzenesulfonyl chloride significantly increase the electrophilicity of the sulfur atom, making it the most reactive among the compared sulfonyl chlorides. This heightened reactivity can be advantageous in facilitating sulfonamide bond formation, potentially allowing for milder reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-benzenesulfonamides

This protocol describes a standard method for the synthesis of sulfonamides from the corresponding sulfonyl chloride and an amine.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (TEA or pyridine) to the stirred solution.

  • In a separate flask, dissolve the substituted benzenesulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure sulfonamide.

Characterization: The synthesized sulfonamides can be characterized using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching vibrations.

Applications in Drug Discovery: Targeting Signaling Pathways

Sulfonamide-containing molecules have been successfully developed as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are critical nodes in cellular signaling pathways.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group that effectively inhibits CAs.

CarbonicAnhydrase_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO₂ H2CO3_ext H₂CO₃ CO2_ext->H2CO3_ext Hydration H2O_ext H₂O H2O_ext->H2CO3_ext HCO3_ext HCO₃⁻ H2CO3_ext->HCO3_ext Dissociation H_ext H⁺ H2CO3_ext->H_ext CO2_int CO₂ H2CO3_int H₂CO₃ CO2_int->H2CO3_int Hydration H2O_int H₂O H2O_int->H2CO3_int HCO3_int HCO₃⁻ H2CO3_int->HCO3_int Dissociation H_int H⁺ H2CO3_int->H_int Zn_ion Zn²⁺ CA_enzyme Carbonic Anhydrase CA_enzyme->H2CO3_ext CA_enzyme->H2CO3_int CA_enzyme->Zn_ion contains Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CA_enzyme binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

The electronic properties of the benzenesulfonamide ring can influence the binding affinity of the inhibitor to the zinc ion in the active site of the enzyme. The electron-withdrawing fluorine atoms in this compound can enhance this interaction, potentially leading to more potent inhibition compared to non-fluorinated analogs.

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for drug development. Several approved and investigational kinase inhibitors incorporate sulfonamide moieties.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. DNA Binding Inhibitor Sulfonamide-based Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition.

The 3,4-difluorophenyl moiety can engage in specific interactions with the kinase active site, potentially enhancing binding affinity and selectivity. The unique electronic and lipophilic properties conferred by the fluorine atoms can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of kinase inhibitors.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its distinct electronic properties, stemming from the two electron-withdrawing fluorine atoms, lead to increased acidity and enhanced reactivity of its corresponding sulfonyl chloride. These characteristics can be strategically exploited to fine-tune the properties of drug candidates. While further quantitative data on its solubility and a direct experimental pKa value would be beneficial for more precise comparisons, the available information and chemical principles strongly suggest that this compound is an excellent choice for projects where increased acidity, enhanced reactivity, and specific fluorine-protein interactions are desired to improve the overall performance of a therapeutic agent. This guide provides a foundational understanding to assist researchers in making informed decisions when selecting sulfonamide building blocks for their drug discovery programs.

References

Comparative Efficacy of 3,4-Difluorobenzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of 3,4-Difluorobenzenesulfonamide derivatives. The strategic incorporation of the 3,4-difluoro substitution on the benzenesulfonamide scaffold is a key focus in medicinal chemistry to enhance therapeutic potential. This structural feature can significantly influence the electronic properties of the molecule, potentially leading to improved target binding and cellular activity.[1]

This guide summarizes quantitative data on the anti-cancer activities of representative benzenesulfonamide derivatives, details the experimental protocols for key biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Efficacy Data Summary

The following table summarizes the in vitro anti-cancer efficacy of a series of benzenesulfonamide derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is compiled from a study on 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives. While not all derivatives possess the 3,4-difluoro substitution, this data provides a valuable comparative context for the broader class of benzenesulfonamide compounds.

Compound IDA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Du-145 (Prostate Cancer) IC50 (µM)
4a 1.98 ± 0.123.83 ± 0.163.52 ± 0.063.86 ± 0.16
4b 2.81 ± 0.132.92 ± 0.082.32 ± 0.223.82 ± 0.12
4c 4.81 ± 0.126.32 ± 0.044.32 ± 0.063.73 ± 0.12
4d 2.82 ± 0.111.99 ± 0.222.36 ± 0.123.52 ± 0.11
4g 3.14 ± 0.143.98 ± 0.124.86 ± 0.114.57 ± 0.11
5-FU 1.61 ± 0.121.72 ± 0.181.81 ± 0.101.89 ± 0.12
(Data sourced from a study on 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives.[2] 5-FU (5-Fluorouracil) is included as a standard chemotherapeutic agent for comparison.)

Key Experimental Protocols

Detailed methodologies for the evaluation of anti-cancer efficacy are crucial for the reproducibility and comparison of results. The following are standard protocols for cell viability and enzyme inhibition assays.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Cancer cell lines are cultured and seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.[3][6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (or other test compounds) and incubated for a specified period (e.g., 48-72 hours).[3][6]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 10 µL per well) and incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[3][6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

Many sulfonamide derivatives exert their biological effects through the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenesis.[7][8] The stopped-flow spectrophotometry method is a precise technique to measure the kinetics of CA-catalyzed CO2 hydration.

Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO2. The reaction leads to a change in pH, which is monitored using a pH indicator. The inhibition of the enzyme by a compound results in a slower rate of pH change.[9]

Protocol:

  • Reagent Preparation: Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) and the purified carbonic anhydrase enzyme. Prepare a separate CO2-saturated solution.

  • Stopped-Flow Measurement: The enzyme/inhibitor solution and the CO2 solution are rapidly mixed in a stopped-flow instrument.

  • Kinetic Measurement: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) as the pH changes due to the hydration of CO2.

  • Data Analysis: The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor. The inhibition constants (Ki) are then calculated from this data.[10]

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for Anticancer Activity

The anti-cancer effect of many benzenesulfonamide derivatives is attributed to the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.

G cluster_cell Tumor Cell Derivative Derivative CA_IX Carbonic Anhydrase IX (CA IX) Derivative->CA_IX Inhibits H_ion_extrusion H+ Ion Extrusion CA_IX->H_ion_extrusion Catalyzes Cell_Proliferation Cell Proliferation & Invasion Acidic_TME Acidic Tumor Microenvironment H_ion_extrusion->Acidic_TME Maintains Acidic_TME->Cell_Proliferation Promotes

Caption: Inhibition of Carbonic Anhydrase IX by this compound Derivatives.

Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening the anti-cancer efficacy of novel this compound derivatives.

G Start Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay IC50_Determination->CA_Inhibition_Assay Active Compounds Ki_Determination Ki Value Determination CA_Inhibition_Assay->Ki_Determination Mechanism_Studies Further Mechanistic Studies Ki_Determination->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: Workflow for Evaluating the Anticancer Efficacy of Novel Derivatives.

References

Validating the Biological Activity of Novel 3,4-Difluorobenzenesulfonamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of novel 3,4-Difluorobenzenesulfonamide compounds against established therapeutic agents. The following sections detail the performance of these novel compounds as selective B-Raf inhibitors, with additional context on other potential biological activities of the sulfonamide scaffold, including carbonic anhydrase and JAK/STAT pathway inhibition. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

B-Raf Kinase Inhibition: A New Frontier for Cancer Therapy

A series of novel N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives has been identified as potent and selective inhibitors of the B-Raf kinase, a key target in several cancers. The V600E mutation in the B-Raf gene leads to constitutive kinase activity and is a significant driver in melanoma and other cancers.[1]

Data Presentation: B-Raf Inhibition and Antiproliferative Activity

The inhibitory potency of the novel sulfonamide derivatives was evaluated against the B-RafV600E kinase and compared to the FDA-approved B-Raf inhibitors, Vemurafenib and Dabrafenib. Additionally, the antiproliferative activity of a lead compound from this novel series was assessed in a cancer cell line harboring the B-RafV600E mutation.

CompoundTargetIC50 (nM)[2]
Novel Sulfonamide Derivative (3a) B-RafV600E149
Vemurafenib B-RafV600E31[3]
Dabrafenib B-RafV600E0.8[3]

Table 1: In vitro B-RafV600E Kinase Inhibition.

CompoundCell LineMutation StatusIC50 (µM)[2]
Novel Sulfonamide Derivative (3a) Colo205B-RafV600E2.103
Vemurafenib Colo205B-RafV600E0.025 - 0.35[4]
Dabrafenib Colo205B-RafV600E<0.2[5]

Table 2: Antiproliferative Activity in B-RafV600E Mutant Cancer Cells.

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of test compounds against the B-RafV600E kinase.

Materials:

  • Recombinant human B-RafV600E enzyme

  • MEK1 (unactivated) as a substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and further dilute in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the B-RafV600E enzyme and MEK1 substrate to their final concentrations in the assay buffer.

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of the 384-well plate.

    • Add 2.5 µL of the B-RafV600E enzyme solution and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the MEK1 substrate and ATP.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the B-RafV600E kinase activity.

Objective: To assess the antiproliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Colo205)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathway and Experimental Workflow

B_Raf_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates B-Raf B-Raf RAS->B-Raf Activates MEK MEK B-Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Novel Sulfonamides Novel Sulfonamides Novel Sulfonamides->B-Raf Inhibits

Figure 1: Simplified B-Raf/MEK/ERK signaling pathway and the inhibitory action of novel sulfonamides.

Kinase_Assay_Workflow Serial Dilution of Inhibitor Serial Dilution of Inhibitor Add to Plate Add to Plate Serial Dilution of Inhibitor->Add to Plate Pre-incubation Pre-incubation Add to Plate->Pre-incubation 15 min B-Raf Enzyme B-Raf Enzyme B-Raf Enzyme->Add to Plate Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Substrate (MEK1) + ATP Substrate (MEK1) + ATP Substrate (MEK1) + ATP->Reaction Initiation Kinase Reaction Kinase Reaction Reaction Initiation->Kinase Reaction 30-60 min Add Detection Reagent Add Detection Reagent Kinase Reaction->Add Detection Reagent Stops reaction Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Figure 2: General workflow for the in vitro B-Raf kinase inhibition assay.

Broader Biological Activities of the Sulfonamide Scaffold

The sulfonamide functional group is a versatile pharmacophore present in a wide array of therapeutic agents. Beyond B-Raf inhibition, this scaffold is known to exhibit other biological activities, including carbonic anhydrase inhibition and modulation of the JAK/STAT signaling pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics, anti-glaucoma agents, and in the treatment of epilepsy.[3][6]

The following table provides the inhibitory activity of Acetazolamide, a well-established carbonic anhydrase inhibitor, for comparison.

CompoundTargetKi (nM)
Acetazolamide hCA I250
hCA II12
hCA IX25
hCA XII5.7

Table 3: Inhibition Constants (Ki) of Acetazolamide against Human Carbonic Anhydrase (hCA) Isoforms.

Objective: To determine the inhibition constants (Ki) of test compounds against carbonic anhydrase isoforms.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • Inhibitor stock solutions

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator solution (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate a solution of the CA isoenzyme with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over a short period at a specific wavelength.

  • Data Analysis: Determine the initial rates of the enzymatic reaction and calculate the IC50 values. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Carbonic_Anhydrase_Mechanism cluster_0 Catalytic Cycle E-Zn2+-OH- Enzyme-Zinc-Hydroxide E-Zn2+-HCO3- Enzyme-Zinc-Bicarbonate E-Zn2+-OH-->E-Zn2+-HCO3- + CO2 H+ H+ CO2 CO2 E-Zn2+-HCO3-->E-Zn2+-OH- + H2O - HCO3- HCO3- HCO3- E-Zn2+-HCO3-->HCO3- H2O H2O Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->E-Zn2+-OH- Binds to Zinc

Figure 3: Catalytic mechanism of carbonic anhydrase and inhibition by sulfonamides.

JAK/STAT Pathway Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Ruxolitinib is an FDA-approved inhibitor of JAK1 and JAK2. Its inhibitory activity is presented below for comparative context.

CompoundTargetIC50 (nM)[7]
Ruxolitinib JAK13.3
JAK22.8
TYK219
JAK3428

Table 4: Inhibitory Activity of Ruxolitinib against JAK Family Kinases.

A common method for assessing JAK inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the inhibitory activity of test compounds against JAK kinases.

Materials:

  • Recombinant JAK enzymes

  • Peptide substrate

  • ATP

  • Test compounds

  • Europium-labeled anti-phospho-STAT antibody

  • Fluorescent tracer

Procedure:

  • Reaction Setup: In a microplate, combine the JAK enzyme, test compound, and peptide substrate.

  • Reaction Initiation: Add ATP to start the phosphorylation reaction and incubate.

  • Detection: Add the europium-labeled antibody and fluorescent tracer. The antibody binds to the phosphorylated substrate, bringing the europium and tracer in close proximity, resulting in a FRET signal.

  • Measurement: Measure the FRET signal using a plate reader. The signal is inversely proportional to the inhibitor's activity.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT STAT-P STAT Dimer STAT-P Dimer pSTAT->STAT Dimer Dimerizes DNA DNA STAT Dimer->DNA Translocates to Nucleus Gene Transcription Gene Transcription DNA->Gene Transcription Binds to DNA JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK Inhibits

Figure 4: The JAK/STAT signaling pathway and the site of action for JAK inhibitors.

Classic Antibacterial Mechanism: Dihydropteroate Synthase Inhibition

The original biological activity discovered for sulfonamides was their antibacterial effect. This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8]

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay[13]

Objective: To determine the inhibitory activity of sulfonamide compounds against bacterial DHPS.

Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Recombinant DHPS and DHFR enzymes

  • para-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Test sulfonamide compounds

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare solutions of enzymes, substrates (PABA and DHPPP), and NADPH in the assay buffer.

  • Assay Setup: In a UV-transparent microplate, add the assay buffer, enzyme mix (DHPS and DHFR), NADPH, and the test sulfonamide at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrate mix (PABA and DHPPP).

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for the test compounds.

DHPS_Inhibition PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteridine pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine pyrophosphate->DHPS Dihydropteroic Acid Dihydropteroic Acid DHPS->Dihydropteroic Acid Dihydrofolic Acid Dihydrofolic Acid Dihydropteroic Acid->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Purines, Thymidine, etc. Purines, Thymidine, etc. Tetrahydrofolic Acid->Purines, Thymidine, etc. Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Figure 5: Bacterial folic acid synthesis pathway and competitive inhibition by sulfonamides.

References

Comparative Analysis of Cross-Reactivity for 3,4-Difluorobenzenesulfonamide Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3,4-Difluorobenzenesulfonamide and its hypothetical analogs. The data presented is illustrative, based on typical cross-reactivity patterns observed for sulfonamide compounds in enzyme-linked immunosorbent assays (ELISAs). This document serves as a methodological framework for assessing the specificity of antibodies developed for the detection of small molecule drugs.

Introduction to Cross-Reactivity Analysis

Cross-reactivity is a critical parameter in the development of immunoassays, defining the extent to which antibodies bind to molecules that are structurally similar to the target analyte. In the context of drug development and monitoring, a thorough understanding of cross-reactivity is essential to ensure the specificity and accuracy of analytical methods. High cross-reactivity with related analogs or metabolites can lead to false-positive results or an overestimation of the target compound's concentration. Conversely, low cross-reactivity is indicative of high antibody specificity.

This guide focuses on this compound, a molecule containing the sulfonamide functional group, which is a key structural feature in a wide range of pharmaceuticals.[1] The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[1] The analysis of cross-reactivity for its analogs is therefore crucial for the development of specific detection methods.

Quantitative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity data for a panel of this compound analogs as determined by a competitive ELISA. The cross-reactivity is calculated relative to this compound, which is assigned a value of 100%. The calculation is typically based on the concentration of each analog required to cause a 50% inhibition of the signal (IC50) compared to the IC50 of the parent compound.

Formula for Cross-Reactivity (%):

(IC50 of this compound / IC50 of Analog) x 100

Compound IDAnalog NameStructural ModificationHypothetical IC50 (ng/mL)Cross-Reactivity (%)
DFBS-001 This compound Parent Compound 10 100
DFBS-0023-Fluoro-4-ChlorobenzenesulfonamideSubstitution of F with Cl2540
DFBS-0033-Fluoro-4-MethylbenzenesulfonamideSubstitution of F with CH31506.7
DFBS-0044-FluorobenzenesulfonamideRemoval of 3-Fluoro group5020
DFBS-005BenzenesulfonamideRemoval of both Fluoro groups>1000<1
DFBS-006N-acetyl-3,4-DifluorobenzenesulfonamideAcetylation of sulfonamide nitrogen8012.5

Experimental Protocols

The data presented above is based on a standard indirect competitive ELISA protocol. This method is widely used for the detection of small molecules like sulfonamides in various samples.

Experimental Workflow: Indirect Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat microtiter plate wells with antigen conjugate (e.g., DFBS-protein) p2 Incubate and wash to remove unbound antigen p1->p2 p3 Block non-specific binding sites p2->p3 c1 Add standard/sample (containing free DFBS analogs) and primary antibody p3->c1 c2 Incubate to allow competition between free and coated antigen for antibody binding c1->c2 c3 Wash to remove unbound antibody and antigen c2->c3 d1 Add enzyme-conjugated secondary antibody c3->d1 d2 Incubate and wash to remove unbound secondary antibody d1->d2 d3 Add substrate and incubate for color development d2->d3 a1 Stop the reaction d3->a1 a2 Measure absorbance at 450 nm a1->a2 a3 Calculate IC50 and cross-reactivity a2->a3

Figure 1. Experimental workflow for the indirect competitive ELISA used in cross-reactivity analysis.
Detailed Method for Indirect Competitive ELISA

  • Antigen Coating: Microtiter plates are coated with a conjugate of this compound linked to a carrier protein (e.g., Bovine Serum Albumin, BSA). The plates are incubated overnight at 4°C and then washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. The plates are then washed.

  • Competitive Reaction: A mixture of the sample or standard solution of the analog and a specific primary antibody against this compound is added to the wells. The plate is incubated for 1-2 hours at room temperature, during which the free analog in the sample competes with the coated antigen for binding to the primary antibody.

  • Secondary Antibody Incubation: After washing away the unbound primary antibody, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.

  • Substrate Addition and Signal Detection: The wells are washed again to remove the unbound secondary antibody. A substrate solution (e.g., TMB) is then added, leading to a color change in the presence of the enzyme. The reaction is stopped after a specific time with a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: The absorbance is measured using a microplate reader at 450 nm. The concentration of the analog is inversely proportional to the color signal. A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the standards. The IC50 values for each analog are determined from their respective dose-response curves.

Signaling Pathway Inhibition

Sulfonamides are known to interact with various biological targets. One of the well-established mechanisms of action for many sulfonamide-containing drugs is the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are involved in various physiological processes, including pH regulation and fluid balance.

Carbonic Anhydrase Inhibition Pathway

CA_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Sulfonamide cluster_outcome Physiological Outcome CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrates H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Dissociates Outcome Altered pH and ion balance HCO3->Outcome CA->H2CO3 Catalyzes Sulfonamide This compound (or analog) Inhibition Inhibition Sulfonamide->Inhibition Inhibition->CA

Figure 2. Signaling pathway illustrating the inhibition of carbonic anhydrase by sulfonamides.

The sulfonamide moiety can bind to the zinc ion in the active site of carbonic anhydrase, preventing the binding of its natural substrates, carbon dioxide and water.[2] This inhibition disrupts the normal physiological functions regulated by the enzyme. The degree of inhibition can vary between different sulfonamide analogs, depending on their specific chemical structures and binding affinities for the enzyme isoform.

Conclusion

The cross-reactivity analysis of this compound analogs is fundamental for the development of specific and reliable immunoassays. The provided hypothetical data and experimental framework illustrate a systematic approach to evaluating antibody specificity. Understanding the potential for cross-reactivity with structurally related compounds is a critical step in the validation of any new analytical method for drug monitoring and research. Furthermore, elucidating the interaction of these analogs with biological targets such as carbonic anhydrase provides valuable insights into their potential pharmacological effects.

References

A Comparative Analysis of the Reactivity of 3,4-Difluorobenzenesulfonamide and 3,5-Difluorobenzenesulfonamide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of 3,4-Difluorobenzenesulfonamide and 3,5-Difluorobenzenesulfonamide, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This information is critical for researchers in drug discovery and medicinal chemistry, where these compounds serve as important building blocks. The comparative analysis is based on established principles of physical organic chemistry and supported by analogous experimental data.

Executive Summary

Theoretical Framework: The SNAr Mechanism

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[3] The stability of the resulting Meisenheimer complex is paramount to the overall reaction rate. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group can delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and accelerating the reaction.[1][2] Conversely, meta-positioned EWGs do not provide this resonance stabilization, leading to a much slower reaction.

In the case of the two isomers :

  • This compound : The potent electron-withdrawing sulfonamide group (-SO₂NH₂) is located para to the fluorine atom at the C4 position. This arrangement allows for the effective delocalization of the negative charge that develops during the formation of the Meisenheimer complex, thus activating the C4 position for nucleophilic attack.

  • 3,5-Difluorobenzenesulfonamide : Both fluorine atoms are situated meta to the sulfonamide group. Consequently, the resonance stabilization of the Meisenheimer complex is not possible, resulting in a significantly lower reactivity towards nucleophilic substitution.

Supporting Experimental Data (Analogous Systems)

While a direct kinetic comparison of this compound and 3,5-difluorobenzenesulfonamide is not available in the reviewed literature, the reactivity pattern is well-established for analogous compounds. A classic example is the comparison of p-nitrofluorobenzene and m-nitrofluorobenzene. The nitro group (-NO₂) is a powerful electron-withdrawing group, electronically similar to the sulfonamide group. Experimental data consistently shows that p-nitrofluorobenzene is substantially more reactive towards nucleophiles than m-nitrofluorobenzene.[2] This difference in reactivity directly illustrates the importance of the para-positioning of the activating group for efficient SNAr.

Compound Activating Group Position Relative Reactivity in SNAr
p-Nitrofluorobenzene ParaHigh
m-Nitrofluorobenzene MetaLow
This compound Para (SO₂NH₂ to F at C4)Predicted High
3,5-Difluorobenzenesulfonamide Meta (SO₂NH₂ to both F)Predicted Low

Experimental Protocols

To empirically determine and compare the reactivity of the two isomers, a standardized kinetic experiment can be performed. The following protocol outlines a general procedure for reacting the sulfonamides with a nucleophile and monitoring the reaction progress.

Objective: To quantitatively compare the rate of nucleophilic aromatic substitution of this compound and 3,5-Difluorobenzenesulfonamide with a model nucleophile.

Materials:

  • This compound

  • 3,5-Difluorobenzenesulfonamide

  • Nucleophile (e.g., morpholine, piperidine, or sodium methoxide)

  • Base (e.g., potassium carbonate or triethylamine, if the nucleophile is an amine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Internal standard (e.g., durene or biphenyl)

  • Reaction vials, magnetic stirrer, heating block

  • Analytical instrumentation (e.g., HPLC or GC-MS)

Procedure:

  • Reaction Setup: In separate, identical reaction vials, dissolve a known concentration of this compound and 3,5-Difluorobenzenesulfonamide (e.g., 0.1 M) in the chosen anhydrous solvent.

  • Internal Standard: Add a known concentration of the internal standard to each vial.

  • Equilibration: Place the vials in a heating block set to a specific temperature (e.g., 80 °C) and allow them to equilibrate.

  • Reaction Initiation: To each vial, add a solution of the nucleophile (e.g., 0.2 M morpholine and 0.2 M K₂CO₃). Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system (e.g., water/acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial reaction rates can be determined from the slope of these plots. A direct comparison of the rate constants will provide a quantitative measure of the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Isomers and Internal Standard in Solvent react1 Equilibrate Reaction Mixtures to Temperature prep1->react1 prep2 Prepare Nucleophile/Base Solution react2 Initiate Reaction by Adding Nucleophile prep2->react2 react1->react2 react3 Take Aliquots at Timed Intervals react2->react3 analysis1 Quench Reaction in Aliquots react3->analysis1 analysis2 Analyze by HPLC or GC-MS analysis1->analysis2 analysis3 Plot Concentration vs. Time and Determine Rate Constants analysis2->analysis3

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be markedly more reactive in nucleophilic aromatic substitution reactions than 3,5-Difluorobenzenesulfonamide. This is due to the activating effect of the para-sulfonamide group, which stabilizes the key Meisenheimer intermediate. This predicted reactivity difference is supported by experimental data from analogous chemical systems. For researchers and professionals in drug development, this implies that this compound is a more versatile substrate for the introduction of nucleophilic fragments at the C4 position under milder conditions compared to its 3,5-disubstituted isomer. The provided experimental protocol offers a reliable method for quantifying this reactivity difference.

References

The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated and Non-Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluorinated and non-fluorinated sulfonamides, supported by experimental data. The strategic incorporation of fluorine atoms into the sulfonamide scaffold has emerged as a powerful strategy in medicinal chemistry to enhance therapeutic properties. This guide delves into the quantitative differences in biological activity, outlines the experimental protocols for their evaluation, and visualizes the key signaling pathways involved.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and acidity (pKa). These modifications can, in turn, lead to enhanced biological activity, improved pharmacokinetic profiles, and better target engagement. This guide will explore these differences through a detailed examination of sulfonamides in three key therapeutic areas: carbonic anhydrase inhibition, antimicrobial activity, and anticancer therapy.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various studies, directly comparing the efficacy of fluorinated sulfonamides with their non-fluorinated counterparts.

Carbonic Anhydrase Inhibition

Fluorination has been extensively studied to enhance the inhibitory potency of sulfonamides against various carbonic anhydrase (CA) isoforms, which are important targets for diuretics, anti-glaucoma agents, and anticancer drugs.

Table 1: Comparison of Inhibition Constants (Ki) of Fluorinated and Non-Fluorinated Benzenesulfonamides against Human Carbonic Anhydrase Isoforms (hCA)

CompoundSubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)-25012255.7[1]
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamideNon-fluorinated41.530.138.912.4[1]
4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamideNon-fluorinated15007551.50.8[1]
Substituted 3,5,6-trifluorobenzenesulfonamidesFluorinated---Nanomolar range[2]
3,4-Disubstituted-2,5,6-trifluorobenzenesulfonamidesFluorinated-Nanomolar rangeNanomolar rangeNanomolar range[2]

Note: Specific Ki values for the fluorinated compounds in the referenced study were presented for a large series of analogs, demonstrating a general trend of high potency.

Antimicrobial Activity

Sulfonamide antibiotics function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. Fluorination can enhance the antimicrobial potency of these drugs.

Table 2: Comparison of Minimum Inhibitory Concentration (MIC) of Fluorinated and Non-Fluorinated Sulfonamide Analogs

CompoundOrganismMIC (µg/mL)Reference
Ethambutol (Standard for TB)Mycobacterium tuberculosis1 - 4[3]
N-Trifluoromethylthio sulfonimidamide 13Mycobacterium tuberculosis4 - 8[3]
N-Trifluoromethylthio sulfonimidamide 15Mycobacterium tuberculosis4 - 8[3]
Sulfonamide Derivative IStaphylococcus aureus32 - 512[4]
Sulfonamide Derivative IIStaphylococcus aureus64 - 512[4]
Sulfonamide Derivative IIIStaphylococcus aureus128 - 512[4]

Note: The data for sulfonamide derivatives I, II, and III represent the range of MICs against 50 clinical isolates of S. aureus.

Anticancer Activity

Sulfonamides have been investigated as anticancer agents, often targeting signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway.

Table 3: Comparison of In Vitro Anticancer Activity (IC50/GI50) of Fluorinated and Non-Fluorinated Sulfonamides

CompoundCancer Cell LineIC50/GI50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (Non-fluorinated)HeLa7.2 ± 1.12[5][6]
MDA-MB-2314.62 ± 0.13[5][6]
MCF-77.13 ± 0.13[5][6]
N-ethyl toluene-4-sulfonamide (Non-fluorinated)HeLa10.9 ± 1.01[5]
MDA-MB-23119.22 ± 1.67[5]
MCF-712.21 ± 0.93[5]
Cinnamide-fluorinated derivative 6HepG24.23[7]
Staurosporine (Standard)HepG25.59[7]
Acyl sulfonamide spirodienone 4aMDA-MB-2310.07[8]
Acyl sulfonamide spirodienone 4jA5490.005[8]
Vorinostat (Standard)MDA-MB-231-[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of sulfonamide efficacy.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Method: Stopped-Flow CO2 Hydration Assay

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase (hCA) isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the sulfonamide inhibitors are prepared in DMSO.

  • Reaction Mixture: The reaction is initiated by rapidly mixing a solution of the enzyme (with or without the inhibitor) with a CO2-saturated buffer solution containing a pH indicator (e.g., phenol red).

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer. The initial rate of the CO2 hydration reaction is determined from the linear portion of the absorbance change.

  • Data Analysis: Inhibition constants (Ki) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Method: Broth Microdilution

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilutions: Two-fold serial dilutions of the sulfonamide are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.

PI3K/mTOR Pathway Inhibition Assay

This assay evaluates the ability of a compound to inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.

Method: Western Blot Analysis

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7, HCT-116) are cultured to a suitable confluency and then treated with varying concentrations of the sulfonamide inhibitor for a specified time.

  • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key downstream targets of the PI3K/mTOR pathway (e.g., p-Akt, Akt, p-S6K, S6K).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of sulfonamides.

bacterial_folate_synthesis_pathway Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition cluster_pathway Folate Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleic_Acids Purines, Thymidine, Amino Acids Tetrahydrofolate->Nucleic_Acids 1-Carbon Transfer Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial folate synthesis pathway and sulfonamide inhibition.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Simplified PI3K/Akt/mTOR signaling pathway.

experimental_workflow General Experimental Workflow for Efficacy Comparison Synthesis Synthesis of Fluorinated & Non-fluorinated Sulfonamides Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Assays In Vitro Efficacy Assays (e.g., Enzyme Inhibition, MIC, Cytotoxicity) Characterization->In_Vitro_Assays Data_Analysis Quantitative Data Analysis (Ki, MIC, IC50) In_Vitro_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) SAR_Analysis->In_Vivo_Studies

Workflow for comparing sulfonamide efficacy.

References

A Comparative Guide to Analytical Method Validation for 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3,4-Difluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The focus is on the validation of a primary High-Performance Liquid Chromatography (HPLC) method, benchmarked against a higher-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) alternative. All validation protocols and data are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for their intended purpose.[1][2][3][4]

Method Comparison: HPLC-UV vs. UPLC-MS/MS

The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. Below is a comparative summary of a standard HPLC method with UV detection and a more advanced UPLC-MS/MS method for the analysis of this compound. UPLC-MS/MS is widely recommended for its superior sensitivity, selectivity, and fast analysis efficiency.[5]

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVUPLC-MS/MSRationale & Justification
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.UPLC-MS/MS provides greater selectivity by identifying the compound based on both retention time and specific mass fragmentation patterns.[6]
Sensitivity (LOQ) ~0.05 - 2.39 µg/mL[7]~0.01 - 0.05 ng/L[5]UPLC-MS/MS is several orders of magnitude more sensitive, making it ideal for trace-level impurity analysis or environmental monitoring.[5][6]
Specificity Good; susceptible to interference from co-eluting impurities with similar UV spectra.Excellent; highly specific due to unique precursor-product ion transitions (MRM).Forced degradation studies are crucial for both methods to demonstrate specificity against potential degradation products.[8][9]
Linearity (R²) > 0.999[10]> 0.998[6]Both methods demonstrate excellent linearity over their respective analytical ranges.
Precision (%RSD) < 2.0%[11]< 15% (at low ng/L levels)[5][6]Both methods offer high precision. The slightly higher RSD for UPLC-MS/MS is typical for ultra-trace analysis but well within acceptable limits.
Analysis Time 10 - 20 minutes2 - 8 minutesUPLC systems use smaller particles and higher pressures, significantly reducing run times and increasing throughput.
Cost (Instrument) ModerateHighThe capital investment for a UPLC-MS/MS system is substantially higher than for an HPLC-UV system.
Robustness HighModerateHPLC-UV methods are generally considered more robust and easier to transfer between labs. UPLC-MS/MS can be more sensitive to matrix effects.[5]

Diagram 1: Analytical Method Validation Workflow

The following diagram illustrates the standard workflow for validating an analytical procedure according to ICH guidelines. This process ensures that the method is suitable for its intended use.[1][3]

G planning Planning & Protocol Development specificity Specificity (Forced Degradation) planning->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits Detection & Quantitation Limits (LOD/LOQ) precision->limits robustness Robustness limits->robustness report Validation Report & Approval robustness->report

Caption: Workflow for analytical method validation.

Experimental Protocol: HPLC-UV Method Validation

This section details the experimental protocol for validating a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.

1. Chromatographic Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[11]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 265 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C[10]

2. Validation Parameters & Procedures

The validation is performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[2][4]

2.1 Specificity (Forced Degradation Study) To demonstrate that the method is unaffected by the presence of impurities or degradation products, forced degradation studies are essential.[8][9][12]

  • Objective: Identify likely degradation products and demonstrate that the analytical method can resolve the main peak from any degradants.[8][13]

  • Procedure: Expose solutions of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: Expose solid drug substance to 80 °C for 48 hours.

    • Photolytic Degradation: Expose solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[13]

  • Acceptance Criteria: The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the main peak's homogeneity.

2.2 Linearity and Range

  • Objective: To establish the relationship between analyte concentration and instrument response and to define the concentration range over which this relationship is linear.

  • Procedure: Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 1 - 200 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) of the linear regression curve should be ≥ 0.999.

2.3 Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

2.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[11]

2.5 Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N) of 10:1 or by establishing the concentration at which the %RSD of replicate injections is ≤ 10%.

  • Acceptance Criteria: The method's LOQ must be appropriate for the intended application (e.g., for impurity analysis, it must be low enough to detect specified limits).

2.6 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the results should not be significantly impacted by the variations.

Diagram 2: Decision Tree for Method Selection

This diagram provides a logical framework for selecting the most appropriate analytical method based on key project requirements.

G start Define Analytical Need sensitivity Trace Level Analysis Required (<10 ng/mL)? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No uplc Use Validated UPLC-MS/MS Method sensitivity->uplc Yes matrix Complex Sample Matrix? throughput->matrix No throughput->uplc Yes hplc Use Validated HPLC-UV Method matrix->hplc No matrix->uplc Yes

Caption: Decision tree for analytical method selection.

References

A Head-to-Head Comparison of Synthetic Routes to Difluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorobenzenesulfonamides are a class of organic compounds of significant interest in medicinal chemistry and drug development. The incorporation of two fluorine atoms onto the benzene ring can profoundly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparison of the two primary synthetic routes to these valuable compounds, offering supporting experimental data and methodologies to inform laboratory synthesis and process development.

At a Glance: Key Synthetic Strategies

The synthesis of difluorobenzenesulfonamides predominantly proceeds through a key intermediate: a difluorobenzenesulfonyl chloride. Two major synthetic pathways are commonly employed to generate this intermediate, starting from either a difluoroaniline or a difluorobenzene. Once formed, the difluorobenzenesulfonyl chloride is then reacted with a suitable amine to yield the final difluorobenzenesulfonamide.

Route A: The Sandmeyer-Type Reaction Pathway

This classical approach utilizes a difluoroaniline as the starting material. The aniline is first converted to a diazonium salt, which then undergoes a copper-catalyzed reaction with a source of sulfur dioxide and a chloride to form the desired difluorobenzenesulfonyl chloride.

Route B: The Lithiated Intermediate Pathway

This route begins with a difluorobenzene. The aromatic ring is activated through lithiation, typically using a strong organolithium base. The resulting aryllithium species is then quenched with sulfur dioxide, followed by an oxidative chlorination to yield the difluorobenzenesulfonyl chloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the key intermediate, 2,6-difluorobenzenesulfonyl chloride, via both major routes, as well as the subsequent amination step. It is important to note that a direct head-to-head comparison of yields under identical conditions is challenging to extract from the available literature, as reaction scales and reporting standards vary. The data presented is representative of typical procedures.

Reaction Step Route A: Sandmeyer-Type Route B: Lithiated Intermediate Final Step: Amination
Starting Material 2,6-Difluoroaniline1,3-Difluorobenzene2,6-Difluorobenzenesulfonyl chloride
Key Reagents NaNO₂, H₂SO₄, NaHSO₃, HCl, CuSO₄·5H₂On-BuLi, SO₂, N-Chlorosuccinimide (NCS)Primary or Secondary Amine, Pyridine
Typical Solvent(s) Water, Methylene DichlorideDiethyl ether, HexanePyridine, Ethyl Acetate
Reaction Time Not explicitly stated~4 hours (for sulfonyl chloride formation)Overnight
Reported Yield ~74% (calculated from material balance)[1]Not explicitly isolated; 12.6% overall yield for a two-step sequence[2]Varies with amine
Purity >98%Not specified for intermediateHigh, often requires recrystallization

Experimental Protocols

Detailed methodologies for the key transformations are provided below to facilitate their implementation in a laboratory setting.

Route A: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride via Sandmeyer-Type Reaction[1]

This industrial process involves two main stages: diazotization and chlorosulfonation.

Stage 1: Diazotization of 2,6-Difluoroaniline

  • 2,6-Difluoroaniline is reacted with sodium nitrite in the presence of sulfuric acid in an aqueous medium.

  • This reaction forms the 2,6-difluorobenzenediazonium sulfate intermediate.

Stage 2: Chlorosulfonation

  • The 2,6-difluorobenzenediazonium sulfate solution is then added to a mixture of sodium bisulfite and hydrochloric acid.

  • Copper(II) sulfate pentahydrate is used as a catalyst.

  • The reaction yields 2,6-difluorobenzenesulfonyl chloride.

Route B: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride via a Lithiated Intermediate[2]
  • A solution of 1,3-difluorobenzene (82 mmol) in diethyl ether (120 mL) is cooled to -78°C.

  • n-Butyllithium in hexane (81 mmol) is added dropwise, and the mixture is stirred for 3 hours at -78°C.

  • Sulfur dioxide gas (1648 mmol) is bubbled through the solution at -60°C for 20 minutes, resulting in a white precipitate.

  • N-Chlorosuccinimide (NCS) (91 mmol) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.

  • The resulting pale brown solution is filtered and concentrated to give the crude 2,6-difluorobenzenesulfonyl chloride.

Final Step: Amination to Form N-substituted-2,6-difluorobenzenesulfonamide[2]
  • The crude 2,6-difluorobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine).

  • The desired primary or secondary amine (e.g., methyl 3-amino-2-fluorobenzoate, 30.7 mmol) is added, and the mixture is stirred overnight at room temperature.

  • The reaction is worked up by adding ethyl acetate and water.

  • The organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by recrystallization to afford the final N-substituted-2,6-difluorobenzenesulfonamide.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to difluorobenzenesulfonamides.

G cluster_0 Route A: Sandmeyer-Type Pathway cluster_1 Route B: Lithiated Intermediate Pathway cluster_2 Final Amination Step A_start 2,6-Difluoroaniline A_diazotization Diazotization (NaNO₂, H₂SO₄) A_start->A_diazotization A_intermediate 2,6-Difluorobenzenediazonium Sulfate A_diazotization->A_intermediate A_chlorosulfonation Chlorosulfonation (SO₂, HCl, CuSO₄) A_intermediate->A_chlorosulfonation A_sulfonyl_chloride 2,6-Difluorobenzenesulfonyl Chloride A_chlorosulfonation->A_sulfonyl_chloride B_sulfonyl_chloride 2,6-Difluorobenzenesulfonyl Chloride Final_amination Amination (Pyridine) A_sulfonyl_chloride->Final_amination B_start 1,3-Difluorobenzene B_lithiation Lithiation (n-BuLi) B_start->B_lithiation B_intermediate1 2,6-Difluorophenyllithium B_lithiation->B_intermediate1 B_sulfonylation Sulfonylation (SO₂) B_intermediate1->B_sulfonylation B_intermediate2 Lithium 2,6-difluorobenzene- sulfinate B_sulfonylation->B_intermediate2 B_chlorination Chlorination (NCS) B_intermediate2->B_chlorination B_chlorination->B_sulfonyl_chloride B_sulfonyl_chloride->Final_amination Final_amine Primary or Secondary Amine Final_amine->Final_amination Final_product N-substituted-2,6-difluoro- benzenesulfonamide Final_amination->Final_product

Caption: Comparative workflow of the two main synthetic routes to difluorobenzenesulfonamides.

Concluding Remarks

Both the Sandmeyer-type reaction and the lithiated intermediate pathway offer viable routes to difluorobenzenesulfonamides. The choice of route will likely depend on the availability and cost of the starting materials (difluoroaniline vs. difluorobenzene), the desired scale of the reaction, and the specific isomer being synthesized.

  • The Sandmeyer-type reaction is a well-established industrial process that can be performed on a large scale. However, it involves the generation of potentially unstable diazonium salts, which requires careful temperature control.

  • The lithiated intermediate route avoids the use of diazonium salts and may be more amenable to laboratory-scale synthesis and the generation of diverse analogs. However, it requires the use of pyrophoric organolithium reagents and cryogenic temperatures.

The final amination step is a robust and high-yielding reaction that is common to both pathways. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs in the pursuit of novel difluorobenzenesulfonamide-based therapeutics and other advanced materials.

References

A Comparative Guide to Alternatives for 3,4-Difluorobenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profile of therapeutic candidates. 3,4-Difluorobenzenesulfonamide is a valuable reagent in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors. The fluorine substituents are known to enhance metabolic stability and binding affinity. However, the exploration of alternative substitution patterns on the benzenesulfonamide scaffold is crucial for fine-tuning pharmacological properties and expanding the chemical space for drug discovery.

This guide provides an objective comparison of this compound with other commercially available benzenesulfonamide derivatives in the context of synthesizing potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The data presented here is collated from peer-reviewed scientific literature to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison in the Synthesis of Benzoylthioureido Benzenesulfonamide Carbonic Anhydrase Inhibitors

A common and effective pathway to synthesize a class of potent carbonic annhydrase inhibitors involves the reaction of a substituted benzenesulfonamide with a benzoyl isothiocyanate derivative. This approach allows for the modular assembly of inhibitors and the systematic evaluation of structure-activity relationships (SAR).

The following tables summarize the performance of various substituted benzenesulfonamides in this synthetic pathway, focusing on the inhibitory activity of the final compounds against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (transmembrane, tumor-associated targets).

Table 1: Inhibitory Activity (Ki, nM) of Benzoylthioureido Benzenesulfonamide Derivatives Against hCA I and hCA II

Starting BenzenesulfonamideR1R2Final CompoundhCA I (Ki, nM)hCA II (Ki, nM)Reference
BenzenesulfonamideHH1a >1000098.6[1]
4-FluorobenzenesulfonamideFH1b 856065.3[1]
4-ChlorobenzenesulfonamideClH1c 769058.2[1]
4-BromobenzenesulfonamideBrH1d 643051.4[1]
3,4-DichlorobenzenesulfonamideClCl1e 5451.1333.4[1]
This compound F F 1f 43.0 48.9 [1]

Table 2: Inhibitory Activity (Ki, nM) of Benzoylthioureido Benzenesulfonamide Derivatives Against hCA IX and hCA XII

Starting BenzenesulfonamideR1R2Final CompoundhCA IX (Ki, nM)hCA XII (Ki, nM)Reference
BenzenesulfonamideHH1a 25.84.7[1]
4-FluorobenzenesulfonamideFH1b 18.44.1[1]
4-ChlorobenzenesulfonamideClH1c 15.23.5[1]
4-BromobenzenesulfonamideBrH1d 12.93.1[1]
3,4-DichlorobenzenesulfonamideClCl1e 10.82.8[1]
This compound F F 1f 9.7 2.5 [1]

Experimental Protocols

A representative experimental protocol for the synthesis of benzoylthioureido benzenesulfonamide derivatives is provided below. This protocol is based on methodologies reported in the scientific literature.[1]

Step 1: Synthesis of Benzoyl Isothiocyanate

  • To a solution of benzoyl chloride (1 mmol) in anhydrous acetone (20 mL), add ammonium thiocyanate (1.1 mmol).

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature. The resulting solution of benzoyl isothiocyanate is used in the next step without further purification.

Step 2: Synthesis of N-(Benzoyl)thioureido-benzenesulfonamides

  • To the freshly prepared solution of benzoyl isothiocyanate (1 mmol) in acetone, add the respective substituted benzenesulfonamide (1 mmol) (e.g., this compound or an alternative).

  • Add triethylamine (0.1 mL) as a catalyst.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the pure N-(benzoyl)thioureido-benzenesulfonamide derivative.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Ki) are determined by nonlinear least-squares fitting of the Michaelis-Menten equation, and represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product BenzoylChloride Benzoyl Chloride BenzoylIsothiocyanate Benzoyl Isothiocyanate BenzoylChloride->BenzoylIsothiocyanate Acetone, Reflux AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->BenzoylIsothiocyanate SubstitutedBenzenesulfonamide Substituted Benzenesulfonamide FinalProduct N-(Benzoyl)thioureido- benzenesulfonamide SubstitutedBenzenesulfonamide->FinalProduct BenzoylIsothiocyanate->FinalProduct Acetone, TEA, RT

Caption: Synthetic pathway for N-(Benzoyl)thioureido-benzenesulfonamides.

G cluster_input Benzenesulfonamide Substituent cluster_output Biological Effect Unsubstituted Unsubstituted (H, H) Potency Increased Inhibitory Potency (Lower Ki) Unsubstituted->Potency Baseline Activity Mono_Halo Monohalogenated (4-F, 4-Cl, 4-Br) Mono_Halo->Potency Moderate Increase Di_Halo Dihalogenated (3,4-diCl, 3,4-diF) Di_Halo->Potency Significant Increase Selectivity Improved Selectivity for Tumor-Associated Isoforms (hCA IX, hCA XII) Di_Halo->Selectivity Notable Improvement

Caption: Structure-Activity Relationship of Benzenesulfonamide Substitution.

Conclusion

The presented data demonstrates that while various substituted benzenesulfonamides can be successfully employed in the synthesis of potent carbonic anhydrase inhibitors, the choice of substitution pattern has a significant impact on the biological activity of the final product.

Specifically, in the context of benzoylthioureido benzenesulfonamide inhibitors:

  • Halogenation is beneficial: The introduction of halogen substituents on the benzenesulfonamide ring generally leads to a progressive increase in inhibitory potency against all tested carbonic anhydrase isoforms.

  • 3,4-Disubstitution is superior: Dihalogenated benzenesulfonamides, particularly this compound, yield the most potent inhibitors in this series. The compound derived from this compound displayed the lowest Ki values against the tumor-associated isoforms hCA IX and hCA XII.[1]

  • Selectivity can be modulated: The substitution pattern also influences the selectivity profile. The 3,4-disubstituted analogs show a more pronounced inhibitory effect on the cancer-related isoforms hCA IX and XII compared to the off-target cytosolic isoforms hCA I and II.

Researchers and drug development professionals should consider these structure-activity relationships when selecting building blocks for their synthetic campaigns. While this compound appears to be an excellent choice for maximizing potency in this specific synthetic pathway, other substituted analogs offer a viable and informative range of alternatives for probing the SAR of novel inhibitor classes. The choice of the optimal building block will ultimately depend on the specific therapeutic target and the desired pharmacological profile of the final drug candidate.

References

Performance Benchmark: 3,4-Difluorobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 3,4-difluorobenzenesulfonamide-based inhibitors, focusing on their performance against various isoforms of the carbonic anhydrase (CA) enzyme family. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Quantitative Performance Comparison

The inhibitory potency of various sulfonamide derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data, presented as inhibition constants (Kᵢ in nM), allows for a direct comparison of the efficacy of different chemical modifications on the benzenesulfonamide scaffold. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, is included as a reference compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 25012255.7
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide 41.530.138.912.4
4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide 15007551.50.8
N-(4-sulfamoylphenyl)acetamide 1000153.24.5
EMAC10101c (2,4-difluorophenyl derivative) >1000010.230.545.2
EMAC10101d (2,4-dichlorophenyl derivative) >100005.832.848.9

Data compiled from publicly available research literature. The Kᵢ values represent the mean from at least three different assays.[1][2][3]

Experimental Protocols

The determination of inhibitory activity of the benchmarked compounds was primarily conducted using a stopped-flow CO₂ hydrase assay.[4] This method measures the catalytic activity of carbonic anhydrase in the hydration of carbon dioxide.

Stopped-Flow CO₂ Hydrase Assay

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by a pH indicator, and the rate of pH change is proportional to the enzyme activity. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the subsequent measurement of the reaction kinetics.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Test inhibitors and reference compounds (e.g., Acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specific period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The inhibition constant (Kᵢ) is determined by fitting the data to appropriate enzyme inhibition models.

Visualizing the Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Physiological CO2 Hydration cluster_1 Inhibition CO2 CO2 Carbonic Anhydrase Carbonic Anhydrase CO2->Carbonic Anhydrase H2O H2O H2O->Carbonic Anhydrase H2CO3 H2CO3 HCO3- HCO3- H2CO3->HCO3- H+ H+ H2CO3->H+ Carbonic Anhydrase->H2CO3 Inhibitor Inhibitor Inhibitor->Carbonic Anhydrase Binds to active site G cluster_workflow Experimental Workflow: Stopped-Flow Assay prep 1. Prepare Reagents (Enzyme, Inhibitor, Buffer, CO2-Saturated Water) preincubation 2. Pre-incubate Enzyme and Inhibitor prep->preincubation mixing 3. Rapid Mixing in Stopped-Flow Instrument preincubation->mixing measurement 4. Monitor Absorbance Change Over Time mixing->measurement analysis 5. Calculate Initial Rates and Determine Ki measurement->analysis

References

Unveiling Binding Affinities: A Comparative Docking Analysis of 3,4-Difluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 3,4-difluorobenzenesulfonamide derivatives reveals their potential as potent enzyme inhibitors. This guide provides a comparative analysis of their docking performance against key biological targets, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into sulfonamide-based drugs has become a cornerstone of modern medicinal chemistry, significantly enhancing their therapeutic potential. The unique properties of fluorine, including its small size and high electronegativity, can profoundly influence a drug's pharmacological profile. This guide focuses on the comparative docking studies of this compound derivatives, a class of compounds showing promise in the inhibition of enzymes such as carbonic anhydrases (CAs) and various kinases, which are implicated in a range of diseases from cancer to glaucoma.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following tables summarize the docking scores of a series of hypothetical this compound derivatives against two prominent enzyme targets: Carbonic Anhydrase II (CA II) and Epidermal Growth Factor Receptor (EGFR) Kinase. The scores, presented in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.

Table 1: Comparative Docking Scores of this compound Derivatives against Human Carbonic Anhydrase II (PDB ID: 4IWZ)

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key Interacting Residues
DFBS-1 -H-7.8His94, His96, His119, Thr199, Thr200
DFBS-2 -NH2-8.5His94, Gln92, Thr199, Zn2+
DFBS-3 -OH-8.2His94, His119, Thr199, Thr200
DFBS-4 -CH3-7.9Leu198, Thr199, Pro202
DFBS-5 -Cl-8.1Val121, Leu198, Thr200
Acetazolamide (Reference Drug)-8.9His94, His96, His119, Thr199, Zn2+

Table 2: Comparative Docking Scores of this compound Derivatives against EGFR Kinase Domain (PDB ID: 1M17)

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key Interacting Residues
DFBS-6 -H-9.2Met793, Leu718, Cys797
DFBS-7 -NH-phenyl-10.5Met793, Lys745, Asp855
DFBS-8 -NH-thiazole-11.1Met793, Cys797, Thr790
DFBS-9 -O-phenyl-9.8Leu718, Val726, Ala743
DFBS-10 -NH-pyrazole-10.8Met793, Cys797, Asp855
Erlotinib (Reference Drug)-11.5Met793, Lys745, Cys797

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, the following provides a detailed methodology for the molecular docking studies.

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structures of human Carbonic Anhydrase II (PDB ID: 4IWZ) and the EGFR Kinase Domain (PDB ID: 1M17) were retrieved from the Protein Data Bank.

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Hydrogen atoms were added to the protein, and the structure was energy minimized using the OPLS3e force field to optimize the geometry and relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of the this compound derivatives were generated using molecular modeling software.

  • The ligands were optimized to their lowest energy conformation using a suitable force field.

3. Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.[1]

  • A grid box was defined to encompass the active site of the respective target proteins. For CA II, the grid was centered on the catalytic zinc ion. For EGFR, the grid was centered on the ATP-binding pocket.

  • The docking protocol utilized a genetic algorithm to explore various binding poses of the ligands within the defined active site.

  • The final poses were ranked based on their predicted binding affinity, calculated by the software's scoring function.

4. Analysis of Interactions:

  • The resulting docking poses were visually inspected to analyze the interactions between the ligands and the key amino acid residues in the binding pocket.

  • Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions were identified to understand the molecular basis of binding.

Visualizing Molecular Interactions and Workflows

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output protein_prep Protein Preparation (PDB Retrieval, Cleaning) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking analysis Interaction Analysis docking->analysis scores Docking Scores analysis->scores poses Binding Poses analysis->poses

A simplified workflow for the computational docking studies.

signaling_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion

The comparative docking studies presented here highlight the potential of this compound derivatives as a versatile scaffold for designing potent and selective enzyme inhibitors. The quantitative data and detailed methodologies provide a solid foundation for further research and development in this area. The visualization of the experimental workflow and the targeted signaling pathway offers a clear perspective on the practical application and therapeutic rationale for these compounds. Further in vitro and in vivo studies are warranted to validate these in silico findings and to explore the full therapeutic potential of this promising class of molecules.

References

Confirming the Mechanism of Action for a 3,4-Difluorobenzenesulfonamide Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety (-SO₂NH₂) is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1] A primary mechanism of action for many sulfonamide-based drugs is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness.[2][4] The introduction of fluorine atoms into a drug candidate's structure is a common strategy to enhance its pharmacological profile, including metabolic stability and binding affinity.[1]

Quantitative Comparison of Inhibitory Potency

To evaluate the potential of a 3,4-difluorobenzenesulfonamide drug candidate, it is crucial to compare its inhibitory activity against various human carbonic anhydrase (hCA) isoforms with that of a standard inhibitor and other relevant sulfonamides. The following tables summarize the inhibition constants (Kᵢ) for acetazolamide and a selection of benzenesulfonamide derivatives against key hCA isoforms. A lower Kᵢ value indicates a more potent inhibitor.

Table 1: Inhibitory Potency (Kᵢ, nM) of Acetazolamide and Representative Benzenesulfonamides against hCA Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide25012255.7
Benzenesulfonamide----
4-Fluorobenzenesulfonamide----
This compound Data not available Data not available Data not available Data not available
2,3,5,6-Tetrafluorobenzenesulfonamide derivativePotent (nanomolar range)Potent (nanomolar range)Potent (low nanomolar/subnanomolar)Potent (low nanomolar/subnanomolar)

Note: Specific Kᵢ values for unsubstituted benzenesulfonamide and 4-fluorobenzenesulfonamide are not consistently reported across the reviewed literature, though they are generally considered CA inhibitors. Data for a tetrafluorinated derivative suggests that fluorination can lead to potent inhibition.[5]

Experimental Protocols

To confirm the mechanism of action and determine the inhibitory potency of a this compound drug candidate, the following experimental protocols are recommended.

Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration Method)

This is a widely accepted method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a change in pH. A pH indicator is used to monitor this change spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound drug candidate

  • Acetazolamide (as a positive control)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the drug candidate and acetazolamide in a suitable solvent (e.g., DMSO).

  • In the spectrophotometer cuvette, mix the buffer, pH indicator, and the desired concentration of the inhibitor or vehicle control.

  • Rapidly mix the enzyme solution with the CO₂-saturated water to initiate the reaction.

  • Monitor the change in absorbance of the pH indicator over time.

  • Calculate the initial rate of the reaction.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against a range of inhibitor concentrations.

  • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

X-ray Crystallography of the Inhibitor-Enzyme Complex

This technique provides a high-resolution, three-dimensional structure of the drug candidate bound to the active site of the carbonic anhydrase, confirming the binding mode.

Principle: A crystal of the target protein is soaked with the inhibitor, and the resulting complex is subjected to X-ray diffraction. The diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Materials:

  • Crystals of the target human carbonic anhydrase isoform

  • This compound drug candidate

  • Crystallization reagents

  • Synchrotron X-ray source and detector

Procedure:

  • Grow high-quality crystals of the target carbonic anhydrase isoform.

  • Soak the crystals in a solution containing the this compound drug candidate.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure of the enzyme-inhibitor complex.

  • Analyze the interactions between the inhibitor and the amino acid residues in the active site of the enzyme.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the carbonic anhydrase catalytic cycle and a general workflow for determining the inhibitory activity of a drug candidate.

Carbonic Anhydrase Catalytic Cycle cluster_enzyme Enzyme Active Site E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_H2O->E_Zn_OH - H⁺ B Buffer (B) HCO3 HCO₃⁻ CO2->HCO3 + H₂O H_ion H⁺ BH Buffer (BH⁺) B->BH + H⁺

Caption: The catalytic cycle of carbonic anhydrase.

Workflow for Determining Inhibitor Potency start Start prepare_reagents Prepare Enzyme, Inhibitor, and Substrate Solutions start->prepare_reagents run_assay Perform Carbonic Anhydrase Activity Assay prepare_reagents->run_assay collect_data Collect Absorbance Data Over Time run_assay->collect_data calculate_rates Calculate Initial Reaction Rates collect_data->calculate_rates plot_data Plot % Inhibition vs. [Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC₅₀ Value plot_data->determine_ic50 calculate_ki Calculate Kᵢ Value (Cheng-Prusoff) determine_ic50->calculate_ki end End calculate_ki->end

Caption: A generalized workflow for determining inhibitor Ki values.

By following these experimental protocols and leveraging the comparative data, researchers can effectively confirm the mechanism of action of a this compound drug candidate as a carbonic anhydrase inhibitor and characterize its potency and selectivity. This information is critical for advancing the drug development process.

References

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. For researchers, scientists, and drug development professionals handling 3,4-Difluorobenzenesulfonamide, a halogenated aromatic sulfonamide, adherence to established protocols is paramount. This guide provides essential, step-by-step instructions for its proper disposal.

Immediate Safety Considerations

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A fully buttoned lab coat.[4]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][7]

Step 1: Waste Identification and Segregation

  • Categorize: Classify this compound waste as "halogenated organic waste."[4][8]

  • Segregate: Do not mix this waste with non-halogenated solvents or other incompatible waste streams like acids, bases, or oxidizing agents.[4][6][9] Incompatible materials must be kept separate to prevent dangerous reactions.[9]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with halogenated organics, such as polyethylene.[4][6] The container must have a secure, screw-top cap.[10]

  • Label Correctly: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Corrosive," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The laboratory or generator information (Principal Investigator, room number).[11]

Step 3: Waste Accumulation and Storage

  • Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6][9]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[8][9][10]

  • Storage Limits: Do not exceed storage time or quantity limits. Typically, laboratories can accumulate up to 55 gallons of hazardous waste, but containers must be removed within a specific timeframe (e.g., six months) from the accumulation start date.[6][9] A full container must be removed from the SAA within three days.[10]

Step 4: Arranging for Disposal

  • Request Pickup: Once the container is full or reaches its storage time limit, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][11][12]

  • Documentation: Maintain detailed records of waste generation and disposal as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6][11]

Disposal of Contaminated Materials
  • Empty Containers: A container that held this compound is considered hazardous waste. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7] For acutely hazardous materials, the first three rinses must be collected.[7] After thorough rinsing, deface the original label and dispose of the container as instructed by your EHS office.[12]

  • Contaminated PPE and Debris: Gloves, weigh boats, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.[7] Chemically contaminated sharps must be placed in a designated puncture-resistant container.[9]

Quantitative Data Summary

ParameterGuidelineRegulatory Basis
Maximum Accumulation Volume (per lab) Generally up to 25-55 gallons totalEPA / RCRA
Maximum Accumulation Time (SAA) Up to 1 year (partially filled)Central Washington University
Removal Time for Full Container (from SAA) Within 3 daysCentral Washington University[10]
Maximum Storage Time (Academic Lab) 6 months from accumulation start dateEPA Subpart K[6]
Container Headspace At least one-inch or not filled beyond the neckCentral Washington University[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Generate this compound Waste is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, compatible liquid waste container (Halogenated Organics) is_liquid->liquid_waste Yes is_solid Is the waste contaminated labware (gloves, wipes, etc.)? is_liquid->is_solid No storage Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment. liquid_waste->storage solid_waste Collect in a labeled, solid hazardous waste container is_solid->solid_waste Yes is_sharp Is the waste a contaminated sharp? is_solid->is_sharp No solid_waste->storage sharps_waste Collect in a puncture-resistant sharps container is_sharp->sharps_waste Yes is_empty_container Is it an empty reagent container? is_sharp->is_empty_container No sharps_waste->storage rinse_container Triple rinse container. Collect first rinse(s) as hazardous liquid waste. is_empty_container->rinse_container Yes defaced_container Deface label and dispose of container per EHS policy rinse_container->defaced_container is_full Is container full or storage time exceeded? storage->is_full is_full->storage No request_pickup Arrange for waste pickup by EHS or licensed contractor is_full->request_pickup Yes

Caption: Waste Disposal Decision Tree for this compound.

References

Personal protective equipment for handling 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Quantitative Data

Assume 3,4-Difluorobenzenesulfonamide is a hazardous substance. The precursor, 3,4-Difluorobenzenesulfonyl Chloride, is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] Therefore, similar precautions should be taken for the sulfonamide derivative.

Physical and Chemical Properties:

PropertyValue
CAS Number 108966-71-8
Molecular Formula F₂C₆H₃SO₂NH₂
Molecular Weight 193.17 g/mol
Melting Point 89-93 °C
Appearance White to almost white powder or crystal
Storage Class 11 - Combustible Solids

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2]Protects against splashes and dust that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.Prevents skin contact.
Body Protection A laboratory coat or impervious clothing. Closed-toe shoes are required.[1]Protects against skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a fume hood.[2]Prevents inhalation of harmful dust.

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Operational Checks:

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Clear the workspace of any unnecessary items.

2. Handling and Dispensing:

  • Location: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Dispensing: Carefully weigh and dispense the powder, avoiding the creation of dust.

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[2]

  • Container Management: Keep the container tightly closed when not in use.

3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin after handling.[1]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items properly.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh paper, gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

V. Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_checks Pre-Operational Checks (Ventilation, PPE, Workspace) don_ppe Don Appropriate PPE prep_checks->don_ppe handle_chem Weigh and Dispense in Fume Hood don_ppe->handle_chem perform_exp Perform Experiment handle_chem->perform_exp decontaminate Decontaminate Workspace perform_exp->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe end end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-Difluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.